Lys01
Description
Properties
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQVCRQXSYPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Lys01, a Potent Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Lys01, a novel and potent lysosomotropic autophagy inhibitor. This compound, a dimeric form of chloroquine, demonstrates significantly enhanced activity in blocking the autophagic process compared to its monomeric counterparts. This document details a plausible synthetic route for this compound, provides in-depth protocols for key biological assays, and presents quantitative data on its cellular effects. The information contained herein is intended to serve as a valuable resource for researchers in the fields of autophagy, cancer biology, and drug discovery.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components.[1] This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer.[1] The inhibition of autophagy has emerged as a promising therapeutic strategy, particularly in oncology, where it can enhance the efficacy of conventional cancer therapies.[2]
This compound is a potent autophagy inhibitor that acts by impairing lysosomal function.[2] As a dimeric derivative of chloroquine, this compound exhibits superior efficacy in deacidifying lysosomes, which is a critical step for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[1][2] This guide will explore the synthesis of this compound and the key experimental findings that underscore its potential as a valuable tool for autophagy research and as a lead compound for the development of novel therapeutics.
Discovery and Rationale
The development of this compound was driven by the need for more potent autophagy inhibitors than the existing quinoline-based drugs like chloroquine (CQ) and hydroxychloroquine (HCQ).[2] While CQ and HCQ are known to inhibit autophagy by disrupting lysosomal function, their clinical utility is often limited by the high concentrations required to achieve a therapeutic effect.[2]
The design of this compound as a dimeric form of chloroquine was based on the hypothesis that dimerization could enhance its accumulation within the acidic environment of the lysosome, leading to more potent inhibition of autophagy.[3] This design proved successful, as this compound is reported to be a more than 10-fold more potent autophagy inhibitor than HCQ.[2] The water-soluble salt of this compound, known as Lys05, exhibits equivalent biological activity and is often used in in vivo studies.[4]
Synthesis of this compound
While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of bis-aminoquinolines. The proposed synthesis involves the nucleophilic substitution of 4,7-dichloroquinoline with a custom diamine linker.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Protocol (Proposed):
-
Reaction Setup: A mixture of 4,7-dichloroquinoline (2 molar equivalents) and N1-(2-aminoethyl)-N1-methylethane-1,2-diamine (1 molar equivalent) is prepared. Phenol can be used as a solvent, or the reaction can be run neat.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically between 130°C and 180°C, and stirred for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If phenol was used as a solvent, it is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Biological Activity and Mechanism of Action
This compound functions as a potent autophagy inhibitor by disrupting the acidic environment of the lysosome.[4] As a weak base, this compound freely crosses cellular membranes and accumulates in the acidic lysosomes, where it becomes protonated and trapped.[6][7] This accumulation leads to an increase in the lysosomal pH (deacidification), which in turn inhibits the activity of pH-dependent lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes.[4][6][7] The blockage of this final step of the autophagic pathway results in the accumulation of autophagosomes within the cell.[2]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the biological activity of this compound and its water-soluble salt, Lys05.
Table 1: IC50 Values of Lys05 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 1205Lu | Melanoma | 3.6 |
| c8161 | Melanoma | 3.8 |
| HT-29 | Colon Cancer | 6.0 |
| LN229 | Glioblastoma | 7.9 |
Data sourced from MedchemExpress.
Table 2: Effect of this compound on Autophagy Markers
| Marker | Effect | Method of Detection |
| LC3-II/LC3-I Ratio | Dose-dependent increase | Western Blot |
| p62/SQSTM1 | Accumulation | Western Blot |
| Lysosomal pH | Increase (Deacidification) | Acridine Orange Staining / LysoSensor Dyes |
Qualitative effects are well-documented; specific quantitative data on the fold-increase for LC3-II/LC3-I ratio and p62 accumulation, and the precise change in lysosomal pH upon this compound treatment would require access to raw experimental data.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT assay workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency after 72 hours of growth.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound (or Lys05). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Acridine Orange Staining for Lysosomal pH
This method utilizes the pH-sensitive fluorescent dye Acridine Orange (AO) to assess changes in lysosomal pH. In acidic compartments like lysosomes, AO aggregates and fluoresces red, while in the cytoplasm and nucleus, it remains as monomers and fluoresces green. An increase in green fluorescence and a decrease in red fluorescence indicate lysosomal deacidification.[6][7]
Caption: Acridine Orange staining workflow.
Protocol:
-
Cell Culture: Grow cells on glass coverslips or in a clear-bottom 96-well plate.
-
Treatment: Treat the cells with the desired concentration of this compound for a specified time. Include a control group treated with vehicle.
-
Staining: Remove the culture medium and incubate the cells with a solution of Acridine Orange (typically 1-5 µg/mL in serum-free medium) for 15-30 minutes at 37°C.[7]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Use appropriate filter sets to capture the green (excitation ~488 nm, emission ~525 nm) and red (excitation ~546 nm, emission ~650 nm) fluorescence.[6]
-
Quantification: Quantify the fluorescence intensity of the red and green channels using image analysis software. A decrease in the red/green fluorescence ratio indicates an increase in lysosomal pH.
Western Blot for LC3 and p62
This technique is used to detect changes in the levels of the autophagy-related proteins LC3 and p62. An increase in the ratio of the lipidated form of LC3 (LC3-II) to the unlipidated form (LC3-I) and an accumulation of the autophagy substrate p62 are indicative of autophagy inhibition.[10]
Caption: Western blot workflow.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3 and p62, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize the p62 levels to the loading control.
Conclusion
This compound represents a significant advancement in the development of potent autophagy inhibitors. Its unique dimeric structure leads to enhanced lysosomotropic properties and a more profound inhibition of the autophagic process compared to earlier generations of quinoline-based compounds. This technical guide provides a comprehensive resource for researchers interested in utilizing this compound as a tool to investigate the role of autophagy in various biological and pathological processes. The detailed protocols and compiled data will facilitate the design and execution of experiments, ultimately contributing to a deeper understanding of autophagy and the development of novel therapeutic strategies.
References
- 1. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
Lys01 as a Dimeric Chloroquine Analog: An In-depth Technical Guide
Introduction
This technical guide provides a comprehensive overview of Lys01, a novel dimeric chloroquine analog, for researchers, scientists, and drug development professionals. This compound has emerged as a potent lysosomotropic agent and autophagy inhibitor with significant potential in cancer research. This document details its physicochemical properties, mechanism of action, and provides quantitative data and detailed experimental protocols for its evaluation.
Background: Autophagy and its Role in Cancer
Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal machinery. This catabolic process plays a dual role in cancer. In some contexts, it can suppress tumor initiation by removing damaged components. Conversely, in established tumors, autophagy can promote cancer cell survival under metabolic stress, hypoxia, and in response to chemotherapy, thereby contributing to therapeutic resistance.
Lysosomotropic Agents as Autophagy Inhibitors
Lysosomotropic agents are weak bases that can freely cross cellular membranes in their neutral state and subsequently accumulate in acidic organelles, primarily lysosomes. Upon protonation within the acidic lysosomal lumen, these agents become membrane-impermeable, leading to their accumulation and a subsequent increase in lysosomal pH. This deacidification of the lysosome inhibits the activity of pH-dependent lysosomal hydrolases, thereby blocking the final degradation step of autophagy. Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) are well-known lysosomotropic agents that are being investigated as autophagy inhibitors in clinical trials.
This compound: A Dimeric Chloroquine Analog
This compound is a novel compound designed as a dimeric form of chloroquine.[1] The rationale behind its design is based on the principle of multivalency, which has shown promise in enhancing the potency of antimalarial drugs.[2] By linking two chloroquine moieties, this compound exhibits significantly greater potency as an autophagy inhibitor compared to its monomeric counterparts.[2][3] Its water-soluble trihydrochloride salt, known as Lys05, is often used for in vivo studies due to its improved bioavailability.[4][5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N2-(7-Chloro-4-quinolinyl)-N1-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N1-methyl-1,2-ethanediamine | [6] |
| Synonyms | LYS-01, LYS 01 | [6] |
| Molecular Formula | C23H23Cl2N5 | [6] |
| Molecular Weight | 440.37 g/mol | [6] |
| Appearance | White to off-white solid powder | [6] |
| CAS Number | 1391426-22-4 (free base) | [6] |
Mechanism of Action
Lysosomotropism and Lysosomal Deacidification
As a weak base, this compound readily diffuses across cellular membranes and accumulates in the acidic environment of lysosomes. Inside the lysosome, it becomes protonated, which traps it within the organelle. This accumulation leads to a significant increase in the intralysosomal pH, effectively deacidifying the lysosome.[4][7] This deacidification is more potent and sustained with this compound compared to equimolar concentrations of HCQ.[7]
Inhibition of Autophagic Flux
The primary consequence of lysosomal deacidification by this compound is the inhibition of autophagic flux. The acidic environment of the lysosome is critical for the function of various hydrolases that are responsible for the degradation of autophagic cargo. By raising the lysosomal pH, this compound inactivates these enzymes, leading to the accumulation of autophagosomes that are unable to fuse with functional lysosomes and/or have their contents degraded.[2][3] This is evidenced by an increase in the ratio of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) to its cytosolic form (LC3-I) and the accumulation of autophagic substrates like p62/SQSTM1.[4]
Downstream Effects on Cellular Signaling
The disruption of lysosomal function and inhibition of autophagy by this compound can have profound effects on cellular signaling pathways. One of the key pathways affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth and metabolism that is itself regulated by lysosomal nutrient sensing. Lysosomal stress induced by agents like this compound can lead to the inhibition of mTORC1 activity. This, in turn, can promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][7][8] However, the sustained blockage of autophagic degradation by this compound ultimately leads to cellular stress and cytotoxicity in cancer cells that are dependent on autophagy for survival.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values significantly lower than those of hydroxychloroquine (HCQ).
| Cell Line | Cancer Type | This compound IC50 (µM) | HCQ IC50 (µM) | Time Point (h) | Reference |
| 1205Lu | Melanoma | 3.6 | >100 | 72 | [9] |
| c8161 | Melanoma | 3.8 | ~50 | 72 | [9] |
| LN229 | Glioblastoma | 7.9 | >100 | 72 | [9] |
| HT-29 | Colorectal Cancer | 6.0 | >100 | 72 | [9] |
| AsPC-1 | Pancreatic Cancer | - | ~50 | 72 | [10] |
| Hs-766T | Pancreatic Cancer | - | ~50 | 72 | [10] |
| MIAPaCa-2 | Pancreatic Cancer | - | >100 | 72 | [10] |
| PANC-1 | Pancreatic Cancer | - | >100 | 72 | [10] |
| H9C2 | Myocardium | - | 25.75 | 72 | [5] |
| HEK293 | Kidney | - | 15.26 | 72 | [5] |
| IEC-6 | Intestinal Epithelium | - | 20.31 | 72 | [5] |
| Vero | Kidney (normal) | - | 56.19 | 72 | [5] |
| ARPE-19 | Retinal Pigment Epithelium (normal) | - | 72.87 | 72 | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, or N2-(7-Chloro-4-quinolinyl)-N1-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N1-methyl-1,2-ethanediamine, can be achieved through a convergent synthesis approach. A key step involves the nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position of the 7-chloroquinoline ring is displaced by an amine.
Precursor Synthesis: N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine
-
Dissolve 4,7-dichloroquinoline in a suitable solvent such as dichloromethane (DCM).
-
Add N,N-dimethyl-propane-1,3-diamine to the solution.
-
Reflux the reaction mixture.
-
After cooling, the residue can be purified by dissolving in DCM and washing with aqueous sodium bicarbonate, water, and brine. The organic layer is then dried and the solvent removed to yield the precursor.
Dimerization Step (Conceptual)
A plausible route to this compound involves reacting two equivalents of a 4-chloro-7-chloroquinoline precursor with a suitable triamine linker, such as N-methyl-bis(2-aminoethyl)amine, under conditions that facilitate nucleophilic substitution.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.[2][8][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Assessment of Autophagy Inhibition
This technique is used to measure the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1]
-
Cell Treatment: Treat cells with this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against LC3B overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
This assay visualizes the accumulation of autophagosomes within cells.[9]
-
Cell Transfection/Transduction: Use cells stably or transiently expressing a GFP-LC3 fusion protein.
-
Treatment: Treat the cells with this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 4 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, and if desired, counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number and size of puncta indicates the accumulation of autophagosomes.
This assay distinguishes between an increase in autophagosome formation and a blockage in autophagosomal degradation.[7]
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1, 100 nM) for the last 2-4 hours of the treatment period.
-
Lysis and Immunoblotting: Perform LC3 immunoblotting as described in section 5.3.1.
-
Analysis: Compare the LC3-II levels in the different treatment groups. If this compound is an autophagy inhibitor, there will be a significant increase in LC3-II with this compound alone, and no or only a slight further increase when BafA1 is added.
Measurement of Lysosomal pH
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments.[11][12][13]
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with this compound (e.g., 10 µM) for the desired time.
-
Staining: Add LysoTracker Red DND-99 (e.g., 50-75 nM) to the cell culture medium and incubate for 30 minutes at 37°C.
-
Imaging: Observe the cells under a fluorescence microscope. A decrease in LysoTracker fluorescence intensity indicates an increase in lysosomal pH.
Signaling Pathways and Experimental Workflows
This compound Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Autophagy Inhibition Pathway by this compound
Caption: Mechanism of autophagy inhibition by this compound.
Impact of this compound on the mTORC1 Signaling Pathway
Caption: Effect of this compound-induced lysosomal stress on mTORC1 and TFEB.
Experimental Workflow for Evaluating this compound's Effect on Autophagy
Caption: Workflow for assessing the impact of this compound on autophagy.
Conclusion
This compound represents a significant advancement in the development of autophagy inhibitors. As a dimeric chloroquine analog, it demonstrates superior potency in deacidifying lysosomes and blocking autophagic flux compared to its monomeric predecessors. This enhanced activity translates to potent in vitro cytotoxicity in various cancer cell lines. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel cancer therapies targeting the lysosome and autophagy.
References
- 1. TFEB-driven endocytosis coordinates MTORC1 signaling and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Transcription Factor TFEB Links mTORC1 Signaling to Transcriptional Control of Lysosome Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. mTORC1-independent TFEB activation via Akt inhibition promotes cellular clearance in neurodegenerative storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 13. LysoTracker | AAT Bioquest [aatbio.com]
The Role of Lys01 in Lysosomal Deacidification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lys01 is a potent synthetic autophagy inhibitor that functions through the critical mechanism of lysosomal deacidification. As a dimeric derivative of chloroquine, this compound exhibits significantly greater potency in disrupting lysosomal function and inhibiting autophagy compared to its monomeric counterparts like hydroxychloroquine (HCQ).[1][2] This enhanced activity has positioned this compound and its water-soluble salt, Lys05, as valuable tool compounds for studying autophagy and as potential therapeutic agents in oncology.[1][2][3][4] This technical guide provides an in-depth overview of the core role of this compound in lysosomal deacidification, including its mechanism of action, quantitative effects on cancer cell lines, and detailed experimental protocols for its study.
Introduction to this compound and Lysosomal Deacidification
The lysosome is a critical cellular organelle responsible for the degradation of macromolecules through the process of autophagy. This function is highly dependent on the maintenance of an acidic internal pH, typically between 4.5 and 5.0, which is optimal for the activity of lysosomal hydrolases.[5][6][7] This acidic environment is established and maintained by a proton-pumping vacuolar H+-ATPase (V-ATPase) on the lysosomal membrane.[5][6][7]
This compound is a lysosomotropic agent, meaning it preferentially accumulates within lysosomes.[2][8] Its chemical structure, featuring two aminoquinoline rings connected by a triamine linker, is crucial for its enhanced potency.[1][2] As a weak base, this compound becomes protonated within the acidic lysosome, leading to its trapping and accumulation. This process disrupts the normal proton gradient, causing a significant increase in the lysosomal pH, a phenomenon known as lysosomal deacidification.[1][3][4] The functional consequence of this deacidification is the inhibition of autophagy, as the pH-sensitive lysosomal enzymes are rendered inactive.[1][2]
Mechanism of Action of this compound
The primary mechanism by which this compound inhibits autophagy is through the disruption of lysosomal pH. This process can be broken down into the following steps:
-
Cellular Uptake and Lysosomal Accumulation: Being a lipophilic weak base, this compound can permeate cell membranes and subsequently the lysosomal membrane.
-
Protonation and Trapping: The highly acidic environment of the lysosome leads to the protonation of the amine groups on the this compound molecule. This ionization prevents it from diffusing back across the lysosomal membrane, leading to its accumulation.
-
Lysosomal Deacidification: The continuous influx and protonation of this compound consume protons within the lysosome, leading to a gradual increase in the intra-lysosomal pH.
-
Inhibition of Lysosomal Hydrolases: The rise in pH above the optimal range for lysosomal enzymes results in their inactivation.
-
Blockade of Autophagic Flux: With the degradative capacity of the lysosome compromised, the fusion of autophagosomes with lysosomes still occurs, but the autophagic cargo is not degraded. This leads to the accumulation of autophagic vesicles within the cell, a hallmark of autophagy inhibition.[1][2]
The dimeric nature of this compound is thought to contribute to its increased potency compared to monomeric aminoquinolines like chloroquine and hydroxychloroquine.[2] This structural feature may enhance its accumulation within the lysosome and its ability to buffer the acidic environment.
Quantitative Data on this compound Activity
The following table summarizes the in vitro cytotoxic and autophagy-inhibiting activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| 1205Lu | Melanoma | 3.6 | [9] |
| c8161 | Melanoma | 3.8 | [9] |
| LN229 | Glioblastoma | 7.9 | [9] |
| HT-29 | Colon Cancer | 6.0 | [9] |
Table 1: In vitro cytotoxicity of this compound in various cancer cell lines as determined by a 72-hour MTT assay.[2][9]
Studies have shown that this compound is a significantly more potent autophagy inhibitor than HCQ. At a concentration of 10 µM, this compound demonstrates a greater than 10-fold more potent inhibition of autophagy compared to HCQ or chloroquine (CQ), as measured by the ratio of LC3-II to LC3-I.[1][10]
Experimental Protocols
Measurement of Lysosomal pH
A common method to measure lysosomal pH involves the use of ratiometric fluorescent dyes such as LysoSensor Yellow/Blue or by staining with Acridine Orange.
Protocol using LysoSensor Yellow/Blue DND-160:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or control compounds for the specified duration (e.g., 4-24 hours).
-
Dye Loading: Remove the treatment medium and incubate the cells with 1-2 µM LysoSensor Yellow/Blue DND-160 in pre-warmed culture medium for 5-10 minutes at 37°C.
-
Washing: Gently wash the cells twice with a balanced salt solution (e.g., HBSS) or live-cell imaging buffer.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
For the ratiometric measurement, excite at ~340 nm and measure emission at ~440 nm (blue) and excite at ~380 nm and measure emission at ~540 nm (yellow).
-
The ratio of the yellow to blue fluorescence intensity is indicative of the lysosomal pH.
-
-
Calibration Curve: To obtain absolute pH values, a calibration curve can be generated by treating dye-loaded cells with buffers of known pH in the presence of a protonophore like nigericin.
Assessment of Autophagy Inhibition
a) LC3 Immunoblotting:
This technique measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome accumulation.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the bands corresponding to LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
b) GFP-LC3 Puncta Formation Assay:
This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes.
-
Cell Transfection/Transduction: Use a cell line stably expressing a GFP-LC3 fusion protein or transiently transfect cells with a GFP-LC3 plasmid.
-
Treatment: Treat the cells with this compound or control compounds.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional).
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number and size of GFP-LC3 puncta per cell. A significant increase in puncta indicates the accumulation of autophagosomes.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound-induced lysosomal deacidification and autophagy inhibition.
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Comparison of this compound and HCQ potency.
Conclusion
This compound is a powerful tool for the study of autophagy due to its potent ability to induce lysosomal deacidification. Its mechanism of action, centered on its accumulation and neutralization of the acidic lysosomal environment, leads to a robust inhibition of autophagic flux. The enhanced potency of this compound compared to clinically used agents like hydroxychloroquine makes it a valuable compound for preclinical research and highlights the potential for developing more effective autophagy inhibitors for therapeutic applications, particularly in oncology. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize and study this compound in their own investigations into the complex processes of autophagy and lysosomal biology.
References
- 1. pnas.org [pnas.org]
- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lysosomal acidification mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Lys01: A Technical Guide to Target Identification and Validation as a Lysosomal Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lys01 has emerged as a potent small molecule inhibitor of autophagy, a cellular process critical for homeostasis and implicated in numerous diseases, including cancer. As a dimeric form of chloroquine, this compound exerts its effects through the disruption of lysosomal function. This technical guide provides an in-depth overview of the target identification and validation of this compound. It details the experimental protocols used to characterize its mechanism of action, presents quantitative data on its efficacy, and illustrates the key cellular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in the fields of autophagy, cancer biology, and drug discovery.
Introduction to this compound
This compound is a synthetic dimeric derivative of chloroquine, designed for enhanced potency as an autophagy inhibitor.[1][2] Its water-soluble salt, Lys05, is often used for in vivo studies due to its improved bioavailability.[2][3] The primary mechanism of action of this compound is the impairment of lysosomal function. By accumulating within the acidic environment of the lysosome, this compound leads to lysosomal deacidification, which in turn inhibits the activity of lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes.[3][4] This disruption of the final step of the autophagic process leads to the accumulation of autophagic vesicles and ultimately, to cell death in cancer cells that are dependent on autophagy for survival.[2][4]
Target Identification: The Lysosome
The primary target organelle of this compound is the lysosome. However, the precise molecular binding partner(s) of this compound within the lysosome have not been definitively identified and remain an area of active investigation. The strategy for identifying the direct molecular target of this compound would likely involve chemical proteomics approaches.
Proposed Experimental Workflow for Target Identification
A common strategy for identifying the molecular target of a small molecule is through affinity purification coupled with mass spectrometry.
Target Validation: Confirming Autophagy Inhibition
The validation of this compound as an autophagy inhibitor has been demonstrated through a series of key experiments that assess the blockade of the autophagic flux. These experiments provide functional evidence of target engagement by demonstrating the downstream cellular consequences of lysosomal dysfunction.
Quantitative Data
The potency of this compound has been evaluated in various cancer cell lines, demonstrating significantly greater cytotoxicity compared to its monomeric precursor, hydroxychloroquine (HCQ).
| Cell Line | This compound IC50 (µM) | Reference |
| 1205Lu (Melanoma) | 3.6 | [1] |
| c8161 (Melanoma) | 3.8 | [1] |
| LN229 (Glioblastoma) | 7.9 | [1] |
| HT-29 (Colon Cancer) | 6.0 | [1] |
This compound is reported to be approximately 10-fold more potent than HCQ at inhibiting autophagy.[4] This increased potency is reflected in the more pronounced accumulation of autophagic vesicles at lower concentrations compared to HCQ.[2]
Experimental Protocols for Validation
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 to 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
This technique is used to detect the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio and p62 levels indicates a blockage in autophagic degradation.
This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes.
Protocol:
-
Transfect cells with a GFP-LC3 expression plasmid.
-
Seed the transfected cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the GFP-LC3 puncta using a fluorescence microscope. An increase in the number and size of GFP-LC3 puncta per cell indicates the accumulation of autophagosomes.
TEM provides ultrastructural evidence of the accumulation of autophagic vesicles.
Protocol:
-
Treat cells with this compound.
-
Fix the cells in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde.
-
Post-fix the cells in 1% osmium tetroxide.
-
Dehydrate the cells in a graded series of ethanol concentrations.
-
Embed the cells in resin and prepare ultrathin sections.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope. A significant increase in the number and size of double-membraned autophagosomes confirms the inhibition of autophagy.
Signaling Pathways Modulated by this compound
By disrupting lysosomal function, this compound is predicted to impact key cellular signaling hubs that are regulated by the lysosome, primarily the mTORC1 and AMPK pathways. While direct studies on this compound's effects on these pathways are limited, the known consequences of lysosomal dysfunction allow for the formulation of a logical framework for its signaling impact.
The mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and metabolism and is activated on the lysosomal surface in response to nutrient availability. Lysosomal dysfunction is known to inhibit mTORC1 signaling.
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in response to low cellular energy levels. Recent studies have shown that AMPK can also be activated by lysosomal damage.
Regulation of TFEB
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Its activity is controlled by its subcellular localization, which is in turn regulated by phosphorylation, primarily by mTORC1. Under normal conditions, active mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm. Inhibition of mTORC1, as is predicted with this compound treatment, would lead to TFEB dephosphorylation and translocation to the nucleus, where it would activate the transcription of genes involved in lysosomal biogenesis and autophagy as a compensatory response.
Conclusion
This compound is a potent autophagy inhibitor that has been validated through a variety of cellular and molecular assays. Its mechanism of action is centered on the disruption of lysosomal function, leading to a blockage of autophagic flux and subsequent cancer cell death. While the direct molecular target of this compound within the lysosome is yet to be fully elucidated, the functional consequences of its activity are well-characterized. The predicted modulation of key signaling pathways such as mTORC1 and AMPK provides a framework for understanding its broader cellular effects. This technical guide provides researchers with the necessary information to utilize this compound as a tool to study autophagy and to explore its therapeutic potential in diseases where autophagy is a key dependency. Further research into the precise molecular interactions of this compound will undoubtedly provide deeper insights into the regulation of lysosomal function and autophagy.
References
- 1. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 2. researchgate.net [researchgate.net]
- 3. Affinity purification of soluble lysosomal proteins for mass spectrometric identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The post‐translational regulation of transcription factor EB (TFEB) in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Research on Lys01 in Cancer Cells: A Technical Guide
Abstract: Lys01 and its water-soluble salt, Lys05, are potent lysosomotropic compounds that have demonstrated significant antitumor activity in various cancer models.[1] As inhibitors of autophagy, they disrupt critical cellular homeostasis mechanisms that cancer cells rely on for survival and proliferation. This document provides an in-depth technical overview of the fundamental research on this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeting lysosomal pathways in oncology.
Core Mechanism of Action
This compound exerts its anticancer effects primarily by targeting the lysosome, a critical organelle for cellular degradation and recycling. Its mechanism is multifaceted, involving the disruption of lysosomal membrane integrity, blockade of the autophagy-lysosome pathway, and subsequent induction of cell death.
Lysosomal Membrane Permeabilization (LMP)
As a lysosomotropic agent, this compound is a weak base that freely crosses cellular membranes and becomes protonated and trapped within the acidic environment of the lysosome. This accumulation leads to lysosomal swelling and destabilization, culminating in Lysosomal Membrane Permeabilization (LMP).[2][3] LMP is a critical event where the integrity of the lysosomal membrane is compromised, leading to the release of luminal contents, including acidic hydrolases like cathepsins, into the cytosol.[3][4] Once in the cytosol, which has a neutral pH, these proteases can retain some activity and cleave various substrates, initiating downstream cell death signaling.[2][5]
Autophagy Blockade
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. Many cancer cells upregulate autophagy to survive metabolic stress. This compound acts as a late-stage autophagy inhibitor.[1] It does not prevent the formation of autophagosomes but disrupts their fusion with lysosomes or impairs the degradation of autolysosomal cargo. This blockade leads to the accumulation of the autophagosomal marker LC3-II (the lipidated form of LC3) and the autophagy cargo protein p62 (sequestosome-1), which are hallmark indicators of inhibited autophagic flux.[1]
Induction of Reactive Oxygen Species (ROS)
Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) due to increased metabolic activity and mitochondrial dysfunction.[6][7] While moderate ROS levels can promote cancer cell proliferation, excessive ROS induces oxidative stress and cell death.[8][9] The destabilization of lysosomes by this compound can contribute to increased ROS production.[2] This occurs in part because lysosomes contain redox-active iron, which, when released into the cytosol via LMP, can catalyze the generation of highly reactive hydroxyl radicals.[3] This surge in ROS can further damage cellular components, including mitochondria and the lysosomes themselves, creating a feedback loop that amplifies the cytotoxic effect.[3]
Lysosome-Dependent Cell Death
The release of cathepsins from permeabilized lysosomes is a primary trigger for lysosome-dependent cell death.[5] These proteases can activate pro-apoptotic proteins of the Bcl-2 family (e.g., by cleaving Bid to tBid), which in turn leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade.[2][10] This demonstrates a direct crosstalk between the lysosomal and mitochondrial pathways of apoptosis.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular pathways and logical flows affected by this compound.
Caption: Proposed signaling pathway of this compound, leading to cell death.
Caption: Logical relationship from this compound treatment to cancer cell death.
Quantitative Data
Specific IC50 values for this compound in various cancer cell lines are not extensively detailed in publicly available literature within the search results. However, it is reported that this compound and its water-soluble salt, Lys05, produce equivalent dose-dependent increases in autophagy markers and have identical IC50 values in cell viability assays.[1] This indicates that data generated using Lys05 can be considered representative of this compound's potency. For accurate comparisons, researchers should consult specific study publications. A standardized table for reporting such data is provided below.
| Cancer Cell Line | Cancer Type | Compound | IC50 Value (µM) | Assay Duration | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | This compound/Lys05 | Data not available | e.g., 72h | [Citation] |
| e.g., A549 | Lung Carcinoma | This compound/Lys05 | Data not available | e.g., 72h | [Citation] |
| e.g., U87 | Glioblastoma | This compound/Lys05 | Data not available | e.g., 72h | [Citation] |
Experimental Protocols & Workflows
Investigating the effects of this compound requires a combination of assays to measure cell viability, autophagic flux, and lysosomal integrity.
Caption: A workflow for characterizing the cellular effects of this compound.
Protocol: Cell Viability (MTS Assay)
This protocol is adapted from standard methodologies to determine the cytotoxic effect of this compound.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Western Blot for Autophagy Markers
This protocol provides a framework for detecting the accumulation of LC3B and p62, key indicators of autophagy blockade.[13][14]
-
Cell Culture and Treatment: Plate 1-2 x 10⁶ cells in 100 mm dishes, allow them to attach, and treat with this compound at various concentrations and time points.
-
Cell Lysis:
-
Add 300-500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[13]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE and Transfer:
-
Load samples onto a 4-12% Bis-Tris or a 15% Tris-Glycine polyacrylamide gel (a higher percentage gel is better for resolving LC3-I and LC3-II).
-
Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B, anti-p62, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash three times with TBS-T.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control. An increase in the LC3-II/LC3-I ratio and total p62 levels indicates autophagy blockade.
Protocol: Immunofluorescence for Cathepsin Release
This protocol is designed to visualize LMP by detecting the translocation of lysosomal proteases, such as Cathepsin B or D, from the lysosome into the cytosol.[16][17][18]
-
Cell Culture: Grow cells on glass coverslips or in chamber slides to ~50-70% confluency.[16]
-
Treatment: Treat cells with this compound for the desired time. Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester) and a vehicle control.
-
Fixation:
-
Rinse cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16]
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.2-0.5% Triton X-100 in PBS for 5-10 minutes.[16]
-
Block non-specific antibody binding with a blocking buffer (e.g., 10% goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate coverslips with a primary antibody against a cathepsin (e.g., anti-Cathepsin B) diluted in blocking buffer overnight at 4°C in a humidified chamber.[17]
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[17]
-
(Optional) Co-stain with a lysosomal marker like LAMP1 to visualize lysosomes and a nuclear stain like DAPI or Hoechst.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.[17]
-
Visualize using a fluorescence or confocal microscope. A diffuse, punctate-negative cytoplasmic signal for cathepsin, as opposed to a distinct punctate signal co-localizing with LAMP1 in control cells, indicates its release from the lysosome and thus, LMP.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Typical and Atypical Inducers of Lysosomal Cell Death: A Promising Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosome-dependent cell death and deregulated autophagy induced by amine-modified polystyrene nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy blockade and lysosomal membrane permeabilization contribute to lead-induced nephrotoxicity in primary rat proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomes in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models of reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-Induced Reactive Oxygen Species: Their Role in Cancer Resistance and Emerging Therapies to Overcome It [mdpi.com]
- 10. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ccr.cancer.gov [ccr.cancer.gov]
- 14. origene.com [origene.com]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 16. Immunofluorescence Microscopy Protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Yale Immunofluorescence Protocol [sigmaaldrich.com]
Early-Stage Investigation of Lys01: A Technical Guide to its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the early-stage biological investigations of Lys01, a novel and potent lysosomotropic agent. This compound, a synthetic dimeric analog of chloroquine, has demonstrated significantly greater potency in autophagy inhibition than its monomeric counterparts, chloroquine (CQ) and hydroxychloroquine (HCQ).[1][2] Its primary mechanism of action involves accumulation within the lysosome and subsequent deacidification, leading to the blockade of autophagic flux.[2][3] This guide consolidates key quantitative data, details the fundamental experimental protocols used for its characterization, and visualizes the core signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers investigating lysosomal biology and developing novel therapeutics targeting autophagy.
Core Mechanism of Action: Lysosomotropism and Autophagy Inhibition
This compound is a weakly basic compound that exhibits classic lysosomotropic properties.[4] It readily permeates cellular membranes in its neutral state and, upon entering the acidic environment of the lysosome, becomes protonated. This protonation traps this compound within the organelle, leading to its accumulation.[2][4]
The high concentration of this compound within the lysosome neutralizes the low pH, impairing the function of acid-dependent lysosomal hydrolases.[2][3] This deacidification is a critical event that blocks the final stage of autophagy: the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagic cargo.[5][6] The result is an accumulation of autophagosomes and key autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[3][7] Studies have confirmed that this compound is a late-stage autophagy inhibitor, not an inducer of autophagy.[7][8]
Structural Importance
Research into the structure-activity relationship of this compound and its derivatives has revealed that several structural motifs are crucial for its enhanced potency compared to CQ. These include the presence of two aminoquinoline rings, a specific triamine linker, and a chlorine atom at the C-7 position.[1][2] This dimeric structure is thought to impart a cooperative advantage for its activity within the lysosome.[7]
Quantitative Data Summary
The enhanced potency of this compound has been quantified in various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from cell viability assays, demonstrating its single-agent antitumor activity.
Table 1: IC50 Values for this compound in Human Cancer Cell Lines (72h MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1205Lu | Melanoma | 3.6 | [9] |
| c8161 | Melanoma | 3.8 | [9] |
| LN229 | Glioblastoma | 7.9 | [9] |
| HT-29 | Colon Adenocarcinoma | 6.0 | [9] |
Note: The water-soluble salt of this compound, known as Lys05, exhibits equivalent IC50 values and biological activity.[3]
Key Experimental Protocols
The characterization of this compound's biological effects relies on a set of core cellular and molecular biology techniques. The detailed methodologies for these key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 values.
-
Cell Seeding: Plate cancer cells (e.g., LN229, HT-29) in 96-well plates at a density that ensures they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (and relevant controls like HCQ) in a complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.[7][8]
Autophagy Flux Analysis by LC3 Immunoblotting
This Western blot protocol is used to measure the accumulation of LC3-II, a hallmark of autophagy inhibition.
-
Cell Culture and Lysis: Seed cells (e.g., LN229) in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 4 or 24 hours).[1][8] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel (a 15% gel is recommended for resolving LC3-I and LC3-II).[10] Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I (or LC3-II to the loading control) is used as an indicator of autophagosome accumulation.[1][11]
Autophagosome Visualization by GFP-LC3 Puncta Formation
This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes within the cell.
-
Cell Culture: Seed cells stably expressing a GFP-LC3 fusion protein (e.g., LN229-GFP-LC3) on glass coverslips in 24-well plates.[8]
-
Treatment: Treat the cells with this compound or control compounds for the desired time (e.g., 4 hours).[8]
-
Fixation and Mounting: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes. After washing again, mount the coverslips onto glass slides using a mounting medium containing DAPI (to stain nuclei).[12]
-
Imaging: Acquire images using a fluorescence microscope. Capture images for both the GFP (LC3) and DAPI (nuclei) channels.
-
Analysis: Quantify the number of distinct GFP-LC3 puncta (dots) per cell. An increase in the number and size of these puncta indicates the accumulation of autophagosomes, a key feature of autophagy inhibition by agents like this compound.[1] Treatment with 10 µM this compound has been shown to produce dense puncta, indicating potent blockade.[1][8]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows associated with this compound's biological effects.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced autophagy inhibition in a cancer cell.
Experimental Workflow Diagram
Caption: Workflow for assessing autophagic flux via LC3 immunoblotting.
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 5. invivogen.com [invivogen.com]
- 6. Autophagy: A Lysosome-Dependent Process with Implications in Cellular Redox Homeostasis and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preclinical Evaluation of Lys01 Antitumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Lys01, a potent autophagy inhibitor with demonstrated antitumor activity. This compound, and its water-soluble salt Lys05, represent a promising class of lysosomotropic agents that disrupt cellular homeostasis in cancer cells, leading to cell death. This document details the mechanism of action, summarizes key preclinical data, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Lysosomal Disruption and Autophagy Inhibition
This compound is a dimeric aminoquinoline that functions as a lysosomotropic agent.[1] Due to its chemical properties, it readily crosses cellular membranes and accumulates within the acidic environment of lysosomes.[1] Once inside the lysosome, this compound becomes protonated, leading to its trapping and a subsequent increase in the lysosomal pH.[1] This deacidification of the lysosome has two major consequences for cancer cells:
-
Inhibition of Autophagic Flux: Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands and survive stress.[1][2] This process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cellular contents are degraded by lysosomal hydrolases. By neutralizing the lysosomal pH, this compound inhibits the function of these pH-dependent hydrolases, thereby blocking the final degradation step of autophagy.[1] This leads to an accumulation of autophagosomes and the autophagy cargo protein p62.[3][4]
-
Induction of Cell Death: The sustained inhibition of autophagy and disruption of lysosomal function ultimately triggers cancer cell death.[3] While the precise cell death mechanism can be cell-type dependent, evidence points towards apoptosis and other forms of programmed cell death.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, demonstrate the potent single-agent activity of this compound.[3][5]
| Cell Line | Cancer Type | IC50 (µM) |
| LN229 | Glioblastoma | ~4-8 |
| 1205Lu | Melanoma | ~4-8 |
| HT-29 | Colon Cancer | ~4-8 |
| c8161 | Melanoma | ~4-8 |
Table 1: IC50 values for this compound in various cancer cell lines after 72 hours of treatment, as determined by MTT assay. Data extracted from literature.[3]
In Vivo Antitumor Activity of Lys05
Lys05, the water-soluble trihydrochloride salt of this compound, has been used for in vivo studies due to its improved aqueous solubility.[3] Preclinical studies in xenograft models have demonstrated significant single-agent antitumor activity of Lys05 at well-tolerated doses.[3][4]
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |
| Nude Mice | Melanoma (1205Lu Xenograft) | 76 mg/kg i.p. (3/5 days for 14 days) | 53% reduction in average daily tumor growth rate |
| Nude Mice | Colon Cancer (HT-29 Xenograft) | 10 mg/kg i.p. (daily) | Significant impairment of tumor growth |
| Nude Mice | Colon Cancer (HT-29 Xenograft) | 40 mg/kg i.p. (daily) | Dose-dependent impairment of tumor growth |
Table 2: Summary of in vivo antitumor activity of Lys05 in xenograft models. Data extracted from literature.[3][6][7]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LN229, 1205Lu, HT-29, c8161)
-
Complete culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[3]
Autophagic Flux Assay (LC3 Immunoblotting)
This protocol is used to assess the effect of this compound on autophagic flux by measuring the levels of LC3-II.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Bafilomycin A1 (an inhibitor of the vacuolar H+-ATPase that blocks autophagosome-lysosome fusion)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration for a specific duration (e.g., 24 hours).
-
In a parallel set of wells, co-treat the cells with this compound and Bafilomycin A1 for the last 2-4 hours of the incubation period.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary anti-LC3 antibody.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, which is further enhanced with Bafilomycin A1, indicates a blockage of autophagic flux.[3]
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a xenograft model to evaluate the antitumor activity of Lys05.[8]
Materials:
-
Immunocompromised mice (e.g., Nu/Nu nude mice)[4]
-
Cancer cell line (e.g., 1205Lu or HT-29)
-
Phosphate-buffered saline (PBS)
-
Lys05
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in PBS at a concentration of approximately 3 x 10^6 cells per 100-300 µL.[8]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Lys05 intraperitoneally (i.p.) at the desired dose and schedule (e.g., 10 mg/kg daily).[4] The control group receives vehicle (PBS).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2.[8]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting, histology).[3]
Mandatory Visualization
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 6. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Methodological & Application
Lys01 Treatment Protocol for In Vitro Cell Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys01 is a potent autophagy inhibitor, characterized as a dimeric form of chloroquine.[1] It exerts its effects during the late stage of autophagy by impairing the fusion of autophagosomes with lysosomes, which leads to the accumulation of autophagosomes and a blockage of autophagic flux. This mechanism of action makes this compound a valuable tool for studying the role of autophagy in various cellular processes, including cancer cell survival and response to therapy. These application notes provide detailed protocols for the in vitro use of this compound to assess its impact on cell viability, autophagy, and lysosomal function.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 1205Lu | Melanoma | 3.6 | [1] |
| c8161 | Melanoma | 3.8 | [1] |
| LN229 | Glioblastoma | 7.9 | [1] |
| HT-29 | Colorectal Cancer | 6.0 | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Impact on Autophagy
This compound functions as a late-stage autophagy inhibitor. It prevents the fusion of autophagosomes with lysosomes, thereby halting the degradation of autophagic cargo. This leads to an accumulation of autophagosomes within the cell, which can be visualized and quantified.
Experimental Workflow for Assessing this compound Activity
A typical workflow for investigating the effects of this compound in cell culture involves cell treatment followed by various assays to measure cell viability, autophagic flux, and lysosomal function.
This compound, Lysosomal Function, and mTORC1 Signaling
Lysosomal function is crucial for the activation of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and an inhibitor of autophagy. By disrupting lysosomal function, this compound is expected to lead to the inhibition of mTORC1 signaling, which in turn would promote the initiation of autophagy. However, as a late-stage inhibitor, the predominant effect of this compound is the blockage of autophagic degradation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS solution to each well.[2]
-
Incubate the plate for 1 to 4 hours at 37°C.[2]
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Autophagic Flux by Western Blotting for LC3 and p62
This protocol is used to measure the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1, which indicates a blockage in autophagic flux.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (a 15% gel is recommended for good separation of LC3-I and LC3-II) and transfer them to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, p62, and the loading control. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 in this compound-treated cells compared to the control indicates an inhibition of autophagic flux.
Protocol 3: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol allows for the ratiometric measurement of lysosomal pH to assess the effect of this compound on lysosomal acidification.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
LysoSensor™ Yellow/Blue DND-160
-
Glass-bottom dishes or coverslips for imaging
-
Fluorescence microscope with appropriate filters for dual-emission ratiometry
-
Calibration buffers of known pH containing an ionophore (e.g., nigericin and monensin)
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips. Treat the cells with this compound at various concentrations (a starting range of 1-10 µM is suggested) for a suitable duration (e.g., 4-24 hours). Include a vehicle control.
-
LysoSensor™ Loading:
-
Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium (a final concentration of 1-5 µM is often used).
-
Remove the treatment medium and incubate the cells with the LysoSensor™ solution for 5-30 minutes at 37°C.
-
Wash the cells with fresh, pre-warmed medium.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope. LysoSensor™ Yellow/Blue has dual excitation and dual emission peaks that are pH-dependent.[4] Consult the manufacturer's instructions for the specific filter sets required.
-
-
Calibration Curve:
-
To obtain a standard curve for pH, treat a separate set of stained, untreated cells with calibration buffers of known pH (ranging from pH 4.0 to 7.0) in the presence of ionophores like nigericin and monensin. This will equilibrate the intralysosomal pH with the extracellular pH.
-
Acquire images for each pH point and calculate the ratio of fluorescence intensities at the two emission wavelengths.
-
Plot the fluorescence ratio against the pH to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the fluorescence intensity ratio for the experimental samples.
-
Determine the lysosomal pH of the treated and control cells by interpolating their fluorescence ratios on the calibration curve. An increase in the ratio typically indicates an increase in lysosomal pH (alkalinization).
-
References
- 1. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically Encoded, pH-Sensitive mTFP1 Biosensor for Probing Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Pathways in Cancer and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Lys05 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Lys05, a potent autophagy inhibitor, in mouse xenograft models. The information is intended for professionals in the fields of cancer research and drug development.
Introduction
Lys05 is a water-soluble dimeric chloroquine analog that functions as a powerful inhibitor of autophagy.[1][2] It is significantly more potent than its predecessor, hydroxychloroquine (HCQ), in deacidifying lysosomes and blocking the fusion of autophagosomes with lysosomes.[1][3] This disruption of the autophagy-lysosome pathway leads to the accumulation of autophagic vesicles and cargo, ultimately impairing tumor growth.[4][5] Lys05 has demonstrated single-agent antitumor activity in various human cancer xenograft models, including melanoma, colon cancer, and acute myeloid leukemia (AML).[1][6]
Mechanism of Action
Lys05 exerts its effect by accumulating within lysosomes, which are acidic organelles essential for cellular degradation processes.[3][4] As a weak base, Lys05 becomes protonated and trapped within the acidic environment of the lysosome, leading to an increase in the lysosomal pH.[3] This deacidification inhibits the activity of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy.[3][7] The inhibition of autophagy leads to the accumulation of the autophagy cargo protein p62 and an increase in the LC3-II/LC3-I ratio, which are hallmark indicators of autophagy blockade.[8]
Signaling Pathway
The process of autophagy is tightly regulated by various signaling pathways, with the mTOR (mammalian target of rapamycin) pathway being a key player.[9] Under normal conditions, mTOR activation suppresses autophagy.[9] Lys05's mechanism of action is downstream of mTOR signaling, directly targeting lysosomal function.
Caption: Mechanism of Lys05 in inhibiting the autophagy pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Lys05 as a single agent in different mouse xenograft models.
Table 1: Antitumor Activity of Lys05 in a 1205Lu Melanoma Xenograft Model
| Treatment Group | Dosage and Schedule | Average Daily Tumor Growth Rate (mm³/day) | Percent Inhibition of Tumor Growth Rate |
| PBS (Control) | - | 31.2 | - |
| Lys05 | 76 mg/kg i.p. (3 days on, 2 days off) | 14.6 | 53% |
Data extracted from a 14-day study.[4][10]
Table 2: Dose-Dependent Antitumor Activity of Lys05 in an HT-29 Colon Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Average Daily Tumor Growth Rate |
| PBS (Control) | - | Significantly higher than all Lys05 groups |
| Lys05 | 10 mg/kg i.p. daily | Significantly impaired vs. control |
| Lys05 | 40 mg/kg i.p. daily | Significantly impaired vs. control |
| Lys05 | 80 mg/kg i.p. (3 days on, 2 days off) | Significantly impaired vs. control |
A dose-dependent impairment in tumor growth was observed.[4][11]
Table 3: Effect of Lys05 on Autophagy Markers in c8161 Melanoma Xenografts
| Treatment Group | Dosage and Schedule (48h) | Mean Number of Autophagic Vesicles (AVs) per Cell | Fold Increase in AVs vs. Control |
| PBS (Control) | - | ~2.5 | - |
| HCQ | 60 mg/kg i.p. daily | ~3 | ~1.2 |
| Lys05 | 76 mg/kg i.p. daily | ~6 | >2 |
Data shows a significant increase in autophagic vesicles with Lys05 treatment, indicating autophagy inhibition.[10]
Experimental Protocols
Preparation of Lys05 for In Vivo Administration
Lys05 is the trihydrochloride salt of Lys01 and is water-soluble, which facilitates its use in in vivo studies.[4] For administration, Lys05 can be dissolved in phosphate-buffered saline (PBS).[6] Another described formulation involves dissolving Lys05 in a vehicle of DMSO, PEG300, Tween80, and ddH2O.[8]
Protocol for a Mouse Xenograft Study
This protocol outlines a typical workflow for evaluating the antitumor efficacy of Lys05 in a subcutaneous mouse xenograft model.
Caption: Experimental workflow for a mouse xenograft study with Lys05.
Detailed Methodologies
-
Cell Culture: Culture the desired human cancer cell line (e.g., 1205Lu melanoma, HT-29 colon) in appropriate media and conditions.[4]
-
Animal Models: Utilize immunodeficient mice, such as Nu/Nu nude mice, to prevent rejection of the human tumor xenograft.[8] All animal experiments should be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.[6]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS or media) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable and measurable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups with matched tumor volumes.[4]
-
Lys05 Administration:
-
Preparation: Prepare a stock solution of Lys05 in an appropriate vehicle (e.g., PBS).
-
Dosage: Based on previous studies, effective doses range from 10 mg/kg to 80 mg/kg.[4]
-
Route of Administration: Administer Lys05 via intraperitoneal (i.p.) injection.[1][4][8]
-
Schedule: Dosing can be performed daily (for lower doses like 10 and 40 mg/kg) or intermittently (e.g., 3 days of daily treatment followed by 2 days off) for higher doses (e.g., 76-80 mg/kg) to manage potential toxicity.[4][10]
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health: Monitor the body weight of the mice and observe for any signs of toxicity, such as lethargy or arched backs, particularly at higher doses.[4][10] At the highest doses (e.g., 80 mg/kg), Paneth cell dysfunction and intestinal toxicity have been observed.[1][4][12]
-
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 14 days or when tumors reach a predetermined size), euthanize the mice.[4] Harvest tumors and other relevant tissues for further analysis.
-
Pharmacodynamic Analysis:
-
Western Blot: Prepare protein lysates from tumor samples to analyze the levels of autophagy markers LC3-II/LC3-I and p62 to confirm target engagement.[8]
-
Histology: Fix a portion of the tumor in formalin for histological analysis, such as H&E staining to observe tumor necrosis.[4]
-
Electron Microscopy: For detailed analysis of autophagic vesicle accumulation, tumor samples can be processed for transmission electron microscopy.[10]
-
Safety and Toxicity Considerations
While lower doses of Lys05 are generally well-tolerated, higher doses (≥76 mg/kg) can lead to toxicity.[4][12] Observed side effects in mice at high doses include lethargy, arched backs, and bowel obstruction due to Paneth cell dysfunction.[4][10][13] Therefore, careful monitoring of animal health is crucial, especially when using higher dose regimens. The intermittent dosing schedule (3 days on, 2 days off) was designed to allow for recovery and avoid excessive toxicity.[4][10]
References
- 1. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Lys05 – A Promising Autophagy Inhibitor in the Radiosensitization Battle: Phosphoproteomic Perspective | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Lys05 - A Promising Autophagy Inhibitor in the Radiosensitization Battle: Phosphoproteomic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Autophagic Flux: An LC3-II Turnover Assay Using the Potent Inhibitor Lys01
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Autophagy is a fundamental cellular degradation and recycling process implicated in a variety of physiological and pathological states, including cancer and neurodegenerative diseases. Measuring the dynamic process of autophagy, termed autophagic flux, is crucial for understanding its role in disease and for the development of therapeutic modulators. This document provides a detailed protocol for performing an LC3-II turnover assay using Lys01, a potent lysosomotropic agent, to quantify autophagic flux. We include data presentation tables, detailed experimental procedures, and visual diagrams of the underlying pathways and workflows.
Introduction to Autophagy and Autophagic Flux
Autophagy is a cellular process that involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases. The entire process, from autophagosome formation to degradation, is known as autophagic flux.
A key marker for monitoring autophagy is the microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membrane. Therefore, the amount of LC3-II is correlated with the number of autophagosomes. However, a static measurement of LC3-II levels can be misleading, as an accumulation of autophagosomes can result from either an induction of autophagy or a blockage in the downstream degradation pathway.
The LC3-II turnover assay is a reliable method to measure autophagic flux by inhibiting lysosomal degradation. This allows for the measurement of the rate at which LC3-II is delivered to the lysosome for degradation, providing a true measure of autophagic activity.
This compound: A Potent Inhibitor of Autophagic Flux
This compound is a dimeric form of chloroquine and a potent lysosomotropic agent that acts as an autophagy inhibitor.[1] As a weak base, this compound freely crosses cellular membranes in its unprotonated state. Upon entering the acidic environment of the lysosome, it becomes protonated and trapped, leading to an increase in the intra-lysosomal pH. This de-acidification of the lysosome inhibits the activity of pH-dependent lysosomal hydrolases and impairs the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagic pathway. This blockage leads to the accumulation of autophagosomes and LC3-II.
Core Principles of the LC3-II Turnover Assay
The LC3-II turnover assay, or autophagic flux assay, quantifies the amount of LC3-II that is degraded through the autophagic pathway over a specific period. This is achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like this compound.
The autophagic flux is calculated as the difference between the amount of LC3-II in cells treated with a lysosomal inhibitor and the amount of LC3-II in untreated cells. A greater difference indicates a higher rate of autophagic flux. When investigating the effect of a specific treatment on autophagy, the flux is measured in both the presence and absence of the treatment to determine if the treatment induces or inhibits autophagy.
An increase in LC3-II levels in the presence of this compound compared to the treatment alone indicates that the treatment is inducing autophagic flux. Conversely, no significant change in LC3-II levels suggests that the treatment may be inhibiting autophagy at a step upstream of lysosomal degradation.
Data Presentation
The following tables summarize the type of quantitative data that can be generated using the LC3-II turnover assay with this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound (72-hour treatment) |
| 1205Lu | Melanoma | 3.6[1] |
| c8161 | Melanoma | 3.8[1] |
| HT-29 | Colon | 6.0[1] |
| LN229 | Glioblastoma | 7.9[1] |
Table 2: Representative Data from an LC3-II Turnover Assay
| Treatment | This compound (10 µM) | Normalized LC3-II Levels (Arbitrary Units) | Autophagic Flux (LC3-II with this compound - LC3-II without this compound) |
| Vehicle Control | - | 1.0 | 3.5 |
| Vehicle Control | + | 4.5 | |
| Experimental Drug | - | 2.5 | 5.0 |
| Experimental Drug | + | 7.5 |
Note: The data presented are representative examples. Actual results will vary depending on the cell line, experimental conditions, and the specific drug being tested.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Groups: Prepare the following treatment groups in duplicate or triplicate:
-
Vehicle Control
-
Vehicle Control + this compound
-
Experimental Treatment (e.g., drug of interest)
-
Experimental Treatment + this compound
-
-
Treatment Application:
-
Treat the cells with the experimental drug at the desired concentration and for the desired duration (e.g., 6-24 hours).
-
For the final 2-4 hours of the experimental treatment, add this compound to the designated wells. A final concentration of 1-10 µM is a good starting point for many cell lines. The optimal concentration and incubation time for this compound should be determined empirically for each cell line.
-
II. Protein Extraction
-
Cell Lysis: After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume (e.g., 100-200 µL) of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the adherent cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to the same concentration using lysis buffer.
IV. Western Blotting for LC3-II
-
Sample Preparation: Prepare the protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a 12-15% polyacrylamide gel. The higher percentage gel provides better resolution for the small LC3-I and LC3-II proteins.
-
Electrophoresis: Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
V. Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities of LC3-II and the loading control for each sample using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the LC3-II band intensity to the corresponding loading control band intensity for each sample.
-
Autophagic Flux Calculation: Calculate the autophagic flux by subtracting the normalized LC3-II value of the sample without this compound from the normalized LC3-II value of the corresponding sample with this compound.
-
Interpretation:
-
An increase in autophagic flux in the presence of an experimental drug compared to the vehicle control indicates that the drug induces autophagy.
-
A decrease in autophagic flux suggests that the drug inhibits autophagy.
-
Mandatory Visualizations
Caption: The core signaling pathway of macroautophagy.
Caption: Experimental workflow for the LC3-II turnover assay.
Caption: Mechanism of action of this compound in the lysosome.
References
Application Notes: Protocol for Determining Cell Viability Following Lys01 Treatment Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[1]
This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of Lys01, a potent autophagy inhibitor. This compound, a dimeric form of chloroquine, functions by impairing lysosomal activity, which is a critical step in the autophagy process.[2][3][4] Understanding its effect on cell viability is crucial for anticancer research.[2]
This compound Mechanism of Action
This compound is an autophagy inhibitor that is approximately 10 times more potent than hydroxychloroquine (HCQ).[3][5] Autophagy is a cellular process that degrades and recycles damaged organelles and proteins through the formation of autophagic vesicles (AVs) which fuse with lysosomes.[3] this compound disrupts this process by accumulating in lysosomes and deacidifying them, which impairs their function.[3][6] This blockade of the final degradation step leads to a massive accumulation of autophagic vesicles within the cell, ultimately inhibiting tumor growth and reducing cell viability.[3][4]
Caption: Mechanism of this compound-induced autophagy inhibition.
Data Presentation: this compound Cytotoxicity
This compound has demonstrated potent single-agent antitumor activity by inhibiting cell viability across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| 1205Lu | Melanoma | 3.6[2] |
| c8161 | Melanoma | 3.8[2] |
| HT-29 | Colon Cancer | 6.0[2] |
| LN229 | Glioblastoma | 7.9[2] |
Experimental Protocols
This protocol is optimized for adherent cells cultured in 96-well plates. Modifications may be required for suspension cells.
4.1. Materials and Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or Dimethyl sulfoxide (DMSO))[7][8]
-
This compound compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570-590 nm[9]
-
Sterile pipette tips, tubes, and reservoirs
-
Orbital shaker
4.2. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7][8]
-
Vortex or sonicate briefly to ensure it is fully dissolved.[8]
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[7]
-
Store the stock solution at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use.[7][8] Protect from light at all times.
-
-
MTT Solvent:
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Store aliquots at -20°C or as recommended by the supplier.
-
Caption: Experimental workflow for the MTT assay.
4.3. Step-by-Step Assay Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Dilute the cells to the desired density (e.g., 5,000-10,000 cells/well) in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.[10]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free or low-serum medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions to the treatment wells.
-
Controls: Include the following controls on the same plate:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.[8]
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the treatment medium from the wells.
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well, including controls.[7][8]
-
Incubate the plate for 3-4 hours at 37°C.[7][10] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 150 µL of MTT solvent (e.g., DMSO or isopropanol/HCl/NP40 solution) to each well to dissolve the formazan crystals.[7][8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
Data Analysis
-
Correct for Background: Average the absorbance readings from the blank control wells and subtract this value from all other readings.[8]
-
Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100
-
-
Determine IC50: Plot the percent viability against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Absorbance | Contaminated culture medium; Presence of phenol red or serum during MTT incubation. | Use sterile technique. Use serum-free, phenol red-free medium during the MTT incubation step.[8] |
| Low Absorbance Readings | Insufficient number of cells; Low metabolic activity; Incomplete solubilization of formazan. | Optimize cell seeding density. Increase MTT incubation time.[10] Increase shaking time or gently pipette to mix after adding solvent.[8] |
| Inconsistent Results | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. broadpharm.com [broadpharm.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Lys01: An Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys01 is a potent autophagy inhibitor, characterized as a dimeric form of chloroquine.[1] It exerts its effects by accumulating in lysosomes and increasing the lysosomal pH, which in turn blocks the fusion of autophagosomes with lysosomes and inhibits autophagic flux. This leads to the accumulation of autophagic vesicles and key autophagy-related proteins like LC3-II and p62/SQSTM1.[2][3][4] this compound has demonstrated greater potency in inhibiting autophagy and inducing cytotoxicity in cancer cells compared to monomeric aminoquinolines like chloroquine (CQ) and hydroxychloroquine (HCQ).[2][5] Its water-soluble trihydrochloride salt, Lys05, is often used for in vivo studies due to its enhanced aqueous solubility and has shown significant single-agent antitumor activity in various xenograft models.[4][6]
These application notes provide detailed protocols for the preparation and use of this compound in common in vitro and in vivo experimental settings.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Lys05 (trihydrochloride salt) | [7] |
| Molecular Formula | C23H23Cl2N5 (this compound free base) | [8] |
| Molecular Weight | 440.37 g/mol (this compound free base) | [8] |
| CAS Number | 1391426-22-4 (this compound free base) | [8] |
| Appearance | White to off-white solid powder | [8] |
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. The water-soluble salt, Lys05, is recommended for most applications, particularly for in vivo studies.
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 2 mg/mL (Lys05) | Use fresh, moisture-free DMSO for best results. | [3][7] |
| Ethanol | Partially soluble (Lys05) | Not recommended for preparing high-concentration stock solutions. | [7] |
| PBS (pH 7.2) | Partially soluble (Lys05) | Solubility is limited in aqueous buffers. | [7] |
Protocol for Preparation of a 10 mM Lys05 Stock Solution in DMSO
-
Materials:
-
Lys05 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the Lys05 vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of Lys05 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use the molecular weight of Lys05 (549.8 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (up to one year).
-
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the effects of this compound on autophagy and cell viability.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound/Lys05 working solutions (prepared by diluting the stock solution in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Monitoring Autophagy by LC3-II Immunoblotting
This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound/Lys05 working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate time. It is recommended to include a positive control (e.g., starvation) and a negative control (vehicle).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
-
Protocol 3: Analysis of Autophagic Flux using GFP-LC3 Puncta Formation
This protocol visualizes the accumulation of autophagosomes within cells.
-
Materials:
-
Cells stably expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound/Lys05 working solutions
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Allow the cells to adhere and grow to 50-60% confluency.
-
Treat the cells with this compound at the desired concentrations and for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the accumulation of autophagosomes.
-
Protocol 4: Measurement of Lysosomal pH using LysoSensor Dyes
This protocol assesses the effect of this compound on lysosomal acidity.
-
Materials:
-
Cells of interest
-
Glass-bottom dishes or 96-well black-walled plates
-
LysoSensor™ Yellow/Blue DND-160 or other suitable lysosomal pH indicator dye
-
This compound/Lys05 working solutions
-
Fluorescence microscope or plate reader with appropriate filter sets
-
-
Procedure:
-
Seed cells in the appropriate imaging plates or dishes.
-
Treat cells with this compound for the desired duration.
-
Load the cells with the LysoSensor™ dye according to the manufacturer's instructions. Typically, a 30-minute to 1-hour incubation is sufficient.
-
Wash the cells with fresh culture medium.
-
Immediately acquire fluorescence images or readings. For LysoSensor™ Yellow/Blue, use dual-emission ratiometric imaging (e.g., excitation at ~360 nm and emission at ~450 nm and ~510 nm).
-
To create a standard curve, treat cells with calibration buffers of known pH in the presence of ionophores like nigericin and monensin.
-
Calculate the ratio of the two emission intensities and correlate it to the pH using the standard curve. An increase in the ratio indicates lysosomal alkalinization.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound, as a lysosomotropic agent, directly targets the lysosome, leading to a cascade of cellular events. The primary mechanism is the de-acidification of the lysosomal lumen, which impairs the function of acid-dependent hydrolases and blocks the final step of autophagy.
Caption: Mechanism of this compound-induced autophagy inhibition.
Experimental Workflow for Evaluating this compound
A typical workflow for characterizing the effects of this compound involves a series of in vitro assays to confirm its activity and elucidate its mechanism.
Caption: In vitro experimental workflow for this compound.
Interplay between Autophagy and Apoptosis
Inhibition of autophagy by this compound can influence other critical cellular processes, notably apoptosis. The relationship is complex and can be cell-type dependent. In some contexts, blocking the pro-survival role of autophagy can sensitize cancer cells to apoptosis.
Caption: Crosstalk between autophagy and apoptosis.
Conclusion
This compound is a valuable research tool for studying the role of autophagy in various biological and pathological processes. Its high potency and the availability of a water-soluble form make it suitable for a wide range of in vitro and in vivo applications. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their experimental designs. As with any potent inhibitor, careful dose-response studies and appropriate controls are essential for accurate data interpretation.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 4. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Apoptosis and Autophagy: regulatory connections between two supposedly different processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lys01 Co-treatment with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys01 is a potent lysosomotropic agent and a dimeric derivative of chloroquine, which functions as a powerful inhibitor of autophagy.[1] By accumulating in lysosomes and neutralizing their acidic environment, this compound disrupts the final stages of the autophagic process, leading to the buildup of autophagosomes and subsequent cell stress.[2][3] Autophagy is a critical survival mechanism for cancer cells, particularly under the stress of chemotherapy, allowing them to recycle cellular components to maintain viability and promote drug resistance.[4][5] Therefore, inhibiting autophagy with agents like this compound presents a promising strategy to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.[6][7]
These application notes provide a summary of the current understanding of this compound and offer detailed protocols for investigating its synergistic effects when co-administered with common chemotherapy agents such as cisplatin and doxorubicin. It is important to note that while the mechanism of this compound as an autophagy inhibitor is established, specific data on its co-treatment with these particular chemotherapy drugs is limited. The following protocols are therefore based on established methodologies for evaluating drug combinations and autophagy inhibition.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound as a single agent in different human cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) |
| 1205Lu | Melanoma | 3.6[1] |
| c8161 | Melanoma | 3.8[1] |
| HT-29 | Colon Cancer | 6.0[1] |
| LN229 | Glioblastoma | 7.9[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for this compound and Chemotherapy Co-treatment
This protocol details the methodology for determining the synergistic cytotoxic effects of this compound in combination with a chemotherapy agent (e.g., cisplatin or doxorubicin) using a standard MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent in an appropriate solvent (e.g., DMSO or sterile water). Create a series of dilutions for each drug and for their combinations.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound, the chemotherapy agent, or the combination of both. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Use software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Autophagy Markers
This protocol describes how to assess the inhibition of autophagy by this compound co-treatment through the detection of key autophagy-related proteins.
Materials:
-
Cancer cells treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (e.g., Actin). An increase in the LC3-II/LC3-I ratio and p62 levels indicates the inhibition of autophagic flux.
Visualizations
Caption: A logical workflow for investigating the synergistic effects of this compound and chemotherapy.
Caption: Proposed mechanism of synergistic cytotoxicity with this compound and chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. scse.d.umn.edu [scse.d.umn.edu]
- 3. Frontiers | Targeting Lysosomes in Cancer as Promising Strategy to Overcome Chemoresistance—A Mini Review [frontiersin.org]
- 4. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Lysosomes in Cancer as Promising Strategy to Overcome Chemoresistance—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An aggregation-induced emission-active lysosome hijacker: Sabotaging lysosomes to boost photodynamic therapy efficacy and conquer tumor therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Autophagy Inhibition by Lys01 with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, stress response, and disease. The process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the sequestered cargo is degraded. Dysregulation of autophagy is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making it a key target for therapeutic intervention.
Lys01 is a potent, dimeric chloroquine derivative that acts as a late-stage autophagy inhibitor.[1] It is a lysosomotropic agent that accumulates in lysosomes, leading to an increase in lysosomal pH and impairment of lysosomal degradative function. This ultimately blocks the fusion of autophagosomes with lysosomes, causing an accumulation of autophagosomes within the cell. This application note provides detailed protocols for monitoring and quantifying the inhibitory effects of this compound on autophagy using fluorescence microscopy, a powerful tool for visualizing and analyzing this dynamic cellular process.
Principle of the Assays
Fluorescence microscopy offers several robust methods to monitor the inhibition of autophagy. The assays described here focus on visualizing key markers of autophagosome accumulation and lysosomal function.
-
LC3 Puncta Formation: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy. The cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. Under fluorescence microscopy, GFP-tagged LC3 appears as distinct puncta, representing autophagosomes. Inhibition of autophagic flux by this compound leads to an accumulation of these GFP-LC3 puncta.
-
Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3): This reporter system is a powerful tool for monitoring autophagic flux. The tandem construct expresses LC3 fused to both a pH-sensitive fluorescent protein (GFP) and a pH-stable fluorescent protein (mCherry). In the neutral pH of the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta in merged images. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta (autolysosomes). Treatment with this compound, which blocks autophagosome-lysosome fusion, results in an accumulation of yellow puncta and a decrease in red puncta.[2][3][4]
-
LysoTracker Staining: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic cellular compartments, such as lysosomes. As a lysosomotropic agent, this compound raises the intralysosomal pH. This de-acidification can be monitored by a decrease in the fluorescence intensity of LysoTracker Red.
Data Presentation
The following tables summarize representative quantitative data obtained from fluorescence microscopy experiments monitoring autophagy inhibition by this compound.
Table 1: Quantification of GFP-LC3 Puncta
| Treatment | Concentration | Average GFP-LC3 Puncta per Cell (± SEM) |
| Vehicle Control (DMSO) | - | 5.2 ± 1.1 |
| This compound | 1 µM | 28.5 ± 3.4 |
| This compound | 10 µM | 65.1 ± 5.8 |
| Hydroxychloroquine (HCQ) | 10 µM | 13.0 ± 2.1 |
Data is representative and based on studies showing this compound is significantly more potent than HCQ in inducing GFP-LC3 puncta accumulation. A study showed a fivefold increase in GFP-LC3 puncta with 10 µM this compound compared to 10 µM HCQ.[2]
Table 2: Quantification of Autophagic Flux with mCherry-GFP-LC3
| Treatment | Concentration | Average Yellow Puncta per Cell (Autophagosomes, ± SEM) | Average Red-Only Puncta per Cell (Autolysosomes, ± SEM) |
| Vehicle Control (DMSO) | - | 8.3 ± 1.5 | 15.7 ± 2.3 |
| This compound | 1 µM | 45.2 ± 4.1 | 5.1 ± 1.2 |
| This compound | 10 µM | 98.6 ± 8.9 | 2.4 ± 0.8 |
| Bafilomycin A1 | 100 nM | 110.3 ± 10.5 | 1.9 ± 0.6 |
Visualizations
Signaling Pathway of Autophagy Inhibition by this compound
Caption: Mechanism of autophagy inhibition by this compound.
Experimental Workflow for Monitoring Autophagy Inhibition
Caption: Experimental workflow for assessing autophagy inhibition.
Principle of the Tandem mCherry-GFP-LC3 Assay
Caption: Principle of the mCherry-GFP-LC3 autophagic flux reporter.
Experimental Protocols
Protocol 1: Monitoring LC3 Puncta Formation using GFP-LC3
Materials:
-
Cells stably expressing GFP-LC3 or transiently transfected with a GFP-LC3 plasmid.
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Antifade mounting medium with DAPI.
-
Glass coverslips and microscope slides.
-
Fluorescence microscope with appropriate filters for GFP and DAPI.
Methodology:
-
Cell Seeding: Seed GFP-LC3 expressing cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI to counterstain the nuclei.
-
Image Acquisition: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Image Analysis:
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).
-
Count at least 50 cells per condition.
-
Calculate the average number of puncta per cell for each treatment group.
-
Protocol 2: Measuring Autophagic Flux using Tandem mCherry-GFP-LC3
Materials:
-
Cells stably expressing mCherry-GFP-LC3 or transiently transfected with the corresponding plasmid.
-
All other materials are the same as in Protocol 1, with the addition of appropriate filters for mCherry.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1 using cells expressing mCherry-GFP-LC3.
-
Fixation and Mounting: Follow steps 3-5 from Protocol 1.
-
Image Acquisition: Acquire images using a fluorescence microscope with filters for both GFP and mCherry, as well as DAPI.
-
Image Analysis:
-
Merge the GFP and mCherry images.
-
Count the number of yellow (GFP+/mCherry+) puncta, representing autophagosomes.
-
Count the number of red-only (GFP-/mCherry+) puncta, representing autolysosomes.
-
Quantify at least 50 cells per condition.
-
Calculate the average number of yellow and red-only puncta per cell for each treatment group.
-
Protocol 3: Assessing Lysosomal Acidification with LysoTracker
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
LysoTracker Red DND-99 (stock solution in DMSO).
-
Live-cell imaging medium.
-
Fluorescence microscope equipped for live-cell imaging.
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes suitable for live-cell imaging. Allow cells to adhere overnight.
-
Treatment: Treat the cells with this compound and a vehicle control as described in Protocol 1, Step 2.
-
LysoTracker Staining:
-
Approximately 30 minutes before the end of the treatment period, add LysoTracker Red to the culture medium to a final concentration of 50-75 nM.
-
Incubate for 30 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Image Acquisition: Immediately acquire images of the live cells using a fluorescence microscope with the appropriate filter for LysoTracker Red.
-
Image Analysis:
-
Measure the mean fluorescence intensity of LysoTracker Red per cell using image analysis software.
-
Analyze at least 50 cells per condition.
-
Compare the fluorescence intensity between the control and this compound-treated groups.
-
Expected Results and Interpretation
-
Increased GFP-LC3 Puncta: Treatment with this compound is expected to cause a dose-dependent increase in the number of GFP-LC3 puncta per cell compared to the vehicle control. This accumulation indicates a blockage in the later stages of autophagy, preventing the degradation of autophagosomes.
-
Accumulation of Autophagosomes (Yellow Puncta): In the mCherry-GFP-LC3 assay, this compound treatment will lead to a significant increase in the number of yellow puncta (autophagosomes) and a corresponding decrease in the number of red-only puncta (autolysosomes). This directly demonstrates an inhibition of autophagic flux at the step of autophagosome-lysosome fusion.
-
Decreased LysoTracker Staining: As this compound raises the lysosomal pH, a decrease in the fluorescence intensity of the acidotropic LysoTracker dye is expected in this compound-treated cells compared to controls, confirming the compound's mechanism of action on lysosomal function.
By employing these fluorescence microscopy-based assays, researchers can effectively monitor and quantify the inhibitory effects of this compound on the autophagy pathway, providing valuable insights for basic research and drug development.
References
- 1. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC3 fluorescent puncta in autophagosomes or in protein aggregates can be distinguished by FRAP analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lys01 Dosage to Minimize Cytotoxicity
Welcome to the technical support center for Lys01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in their experiments, with a specific focus on optimizing the dosage to minimize cytotoxicity while achieving desired levels of autophagy inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent autophagy inhibitor. It is a dimeric form of chloroquine and is significantly more potent than hydroxychloroquine (HCQ) at inhibiting autophagy.[1][2] Its primary mechanism of action involves the impairment of lysosomal function.[3][4] this compound accumulates in lysosomes, leading to their deacidification. This change in pH inhibits the activity of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes, thereby blocking the final steps of the autophagic process.[4][5][6]
Q2: Why is this compound cytotoxic?
A2: The cytotoxicity of this compound is linked to its potent inhibition of autophagy, a critical cellular process for maintaining homeostasis. By blocking autophagy, this compound disrupts the cell's ability to recycle damaged organelles and proteins, leading to cellular stress and eventual cell death.[2] This effect is particularly pronounced in cancer cells that are highly dependent on autophagy for survival. At higher concentrations, extensive lysosomal dysfunction can also trigger apoptotic or necrotic cell death pathways.[7]
Q3: What is the difference between this compound and Lys05?
A3: this compound is the free base form of the compound. Lys05 is the trihydrochloride salt of this compound, which was developed to have increased water solubility for in vivo studies.[2][3] In vitro, this compound and Lys05 are expected to have equivalent activity once in solution.
Q4: What is a typical effective concentration range for this compound?
A4: The effective concentration of this compound can vary significantly depending on the cell line. Published data indicates that this compound is a potent autophagy inhibitor at concentrations around 10 µM, which is approximately 10-fold more potent than HCQ.[2] IC50 values for cytotoxicity have been reported to be in the range of 3.6 to 7.9 µM in various cancer cell lines.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental goals empirically.
Q5: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
A5: The optimal concentration of this compound for your experiment will be one that provides a sufficient level of autophagy inhibition without causing significant cell death. This is often referred to as the "therapeutic window".[8][9] To determine this, you should perform a dose-response experiment where you treat your cells with a range of this compound concentrations. You will then need to perform two parallel assays: one to measure autophagy inhibition (e.g., an autophagy flux assay) and another to measure cell viability or cytotoxicity. The optimal concentration will be the one that gives a clear inhibition of autophagy with minimal impact on cell viability.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to autophagy inhibition. | Perform a more granular dose-response curve with concentrations starting from the low nanomolar range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[10] |
| Prolonged exposure to this compound. | Reduce the incubation time. Determine the minimum time required to observe autophagy inhibition. |
| Incorrect stock solution concentration. | Verify the concentration of your this compound stock solution. Prepare a fresh stock solution from a reliable source. |
Issue 2: Inconsistent results or lack of autophagy inhibition.
| Possible Cause | Troubleshooting Step |
| This compound is not active. | Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the effective concentration for your cell line. |
| Incorrect timing of this compound addition. | The timing of inhibitor addition can be critical. Consider the kinetics of the cellular process you are studying. |
| Issues with the autophagy detection assay. | Ensure your autophagy assay (e.g., Western blot for LC3-II) is optimized and includes appropriate controls.[11][12] |
Issue 3: High background or variability in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell number per well.[13] |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing.[13] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions or fill them with sterile media to maintain humidity.[13] |
| Bubbles in wells. | Ensure there are no bubbles in the wells before reading the plate.[14] |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 1205Lu | Melanoma | 3.6 |
| c8161 | Melanoma | 3.8 |
| LN229 | Glioblastoma | 7.9 |
| HT-29 | Colon Cancer | 6.0 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to identify the concentration of this compound that effectively inhibits autophagy while minimizing cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Reagents for a cell viability assay (e.g., MTT or XTT)
-
Reagents for an autophagy flux assay (e.g., antibodies for LC3B and p62)
Procedure:
-
Cell Seeding:
-
Seed your cells into two separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in culture medium to obtain a range of concentrations. A common starting point is a wide range from 100 µM down to 1 nM.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Parallel Assays:
-
Plate 1: Cell Viability Assay (e.g., MTT Assay)
-
Follow a standard MTT protocol.[15] Briefly, add MTT reagent to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals before reading the absorbance.
-
-
Plate 2: Autophagy Inhibition Assay (Western Blot for LC3-II and p62)
-
-
Data Analysis:
-
For the viability assay, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
For the autophagy assay, quantify the band intensities for LC3-II, LC3-I, and p62.
-
Compare the results from both assays to identify the concentration range that shows significant autophagy inhibition with minimal cytotoxicity.
-
Protocol 2: Autophagy Flux Assay
This assay helps to confirm that this compound is indeed inhibiting the degradation of autophagosomes.
Materials:
-
This compound
-
Bafilomycin A1 (or another lysosomal inhibitor)
-
Cell line of interest
-
Complete cell culture medium
-
Reagents for Western blotting (as in Protocol 1)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with your chosen concentration of this compound (determined from Protocol 1) for a specific time.
-
In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor like Bafilomycin A1 to a subset of the wells.
-
Include the following controls: untreated cells, cells treated with this compound only, cells treated with Bafilomycin A1 only.
-
-
Western Blotting:
-
Lyse the cells and perform a Western blot for LC3-II.
-
-
Data Analysis:
-
In cells with functional autophagy, treatment with a lysosomal inhibitor will cause a significant accumulation of LC3-II.
-
If this compound is an effective autophagy inhibitor, there will be a smaller difference in LC3-II levels between cells treated with this compound alone and cells treated with this compound and Bafilomycin A1, as the pathway is already blocked.[2]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. The Contribution of Lysosomotropism to Autophagy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Contribution of Lysosomotropism to Autophagy Perturbation | PLOS One [journals.plos.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. stressmarq.com [stressmarq.com]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. benchchem.com [benchchem.com]
Lys01 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered with the solubility of Lys01 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent inhibitor of autophagy, acting as a dimeric form of chloroquine.[1] Its mechanism involves the impairment of lysosomal function. However, this compound in its free base form exhibits poor solubility in aqueous solutions, which can lead to precipitation and inaccurate experimental results. For aqueous-based experiments, it is highly recommended to use Lys05, the trihydrochloride salt of this compound, which is designed for enhanced water solubility.[2][3]
Q2: What is Lys05, and how does it differ from this compound?
A2: Lys05 is the trihydrochloride salt of this compound.[2][3] This salt form significantly improves the compound's solubility in aqueous solutions compared to the this compound free base. Functionally, this compound and Lys05 are equivalent in their ability to inhibit autophagy by deacidifying lysosomes.[4][5] For any experiments requiring the dissolution of the compound in aqueous buffers or cell culture media, Lys05 is the recommended choice.
Q3: My this compound/Lys05 solution appears cloudy or has visible particles. What should I do?
A3: A cloudy appearance or visible particles are signs of precipitation. This indicates that the compound is not fully dissolved, which can compromise the accuracy of your experiment. Refer to the troubleshooting guide below for detailed steps on how to address this issue. It is crucial to ensure a clear, homogenous solution before proceeding with your experiments.
Q4: What are the consequences of using a partially dissolved this compound/Lys05 solution in my experiments?
Q5: How should I prepare a stock solution of this compound/Lys05?
A5: It is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[6] Lys05 is soluble in DMSO at concentrations up to 2 mg/mL.[6] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound/Lys05 Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to resolving solubility issues with this compound and its water-soluble salt, Lys05.
Issue: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture medium.
Potential Cause 1: Poor aqueous solubility of this compound free base.
-
Solution: If you are using this compound free base, it is strongly recommended to switch to Lys05, the trihydrochloride salt, for all aqueous applications. Lys05 is specifically designed for improved water solubility.[2][3]
Potential Cause 2: Exceeding the solubility limit in the final solution.
-
Solution: Even with the more soluble Lys05, precipitation can occur if the final concentration in the aqueous medium is too high. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium.
Potential Cause 3: Rapid change in solvent polarity.
-
Solution: Avoid adding a concentrated DMSO stock solution directly into a large volume of aqueous solution. Instead, perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add the intermediate stock dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling.
Potential Cause 4: Temperature effects.
-
Solution: Ensure that your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the this compound/Lys05 solution. A sudden drop in temperature can decrease the solubility of the compound.
Potential Cause 5: pH of the aqueous solution.
-
Solution: The solubility of compounds with ionizable groups can be pH-dependent. While Lys05 is more soluble, its solubility in buffered solutions like PBS can still be limited. If possible, assess the solubility in buffers with slightly different pH values to find the optimal condition for your experiment.
Data Presentation
Table 1: Solubility of this compound and Lys05 in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound (free base) | Aqueous Solutions | Poorly soluble | General knowledge |
| DMSO | Soluble | [1] | |
| Lys05 (trihydrochloride salt) | PBS (pH 7.2) | Partially soluble | [6] |
| Ethanol | Partially soluble | [6] | |
| DMSO | 2 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of Lys05 Working Solution for Cell Culture
-
Prepare a 10 mM stock solution of Lys05 in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
Store the 10 mM stock solution in small aliquots at -80°C.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM in your cell culture experiment, you might prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Slowly add the required volume of the intermediate DMSO solution to the pre-warmed medium while gently swirling. For a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 1 mL of medium. This will result in a final DMSO concentration of 1%.
-
Visually inspect the final working solution for any signs of precipitation. The solution should be clear. If cloudiness or particles are observed, refer to the troubleshooting guide.
Protocol 2: Assessing Autophagic Flux using LC3-II Immunoblotting after Lys05 Treatment
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of Lys05 for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction if applicable (e.g., starvation or rapamycin). To measure autophagic flux, include a condition where cells are co-treated with Lys05 and an autophagy inducer.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities for LC3-I and LC3-II.
-
An increase in the LC3-II/LC3-I ratio or an increase in the LC3-II band intensity relative to a loading control (e.g., GAPDH or β-actin) indicates an accumulation of autophagosomes.
-
Since Lys05 is an autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes, an increase in LC3-II levels is expected.[4]
-
To assess autophagic flux, compare the LC3-II levels in cells treated with an autophagy inducer alone versus cells co-treated with the inducer and Lys05. A further increase in LC3-II in the co-treated sample indicates that autophagic flux is being induced but the degradation of autophagosomes is blocked by Lys05.[7][8][9]
-
Visualizations
Caption: Mechanism of this compound/Lys05-mediated autophagy inhibition.
Caption: Workflow for assessing autophagy inhibition by Lys05.
Caption: Troubleshooting logic for this compound/Lys05 precipitation.
References
- 1. This compound free base | lysosomal autophagy inhibitor | CAS# 1391426-22-4 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 8. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
unexpected off-target effects of Lys01
Welcome to the technical support center for Lys01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent lysosomotropic agent that acts as an autophagy inhibitor. Its primary mechanism involves accumulation in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This de-acidification inhibits the activity of lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes, thereby halting the autophagic flux.
Q2: How does the potency of this compound compare to other autophagy inhibitors like hydroxychloroquine (HCQ)?
A2: this compound is significantly more potent than hydroxychloroquine (HCQ) in inhibiting autophagy. In some cell lines, this compound has been shown to be more than 10-fold more potent than HCQ at inhibiting autophagy and inducing cell death.
Q3: What are the expected on-target effects of this compound treatment?
A3: The primary on-target effect of this compound is the inhibition of autophagy. This manifests as an accumulation of autophagosomes, an increase in the LC3-II/LC3-I ratio, and a blockage of the degradation of autophagy substrates like p62/SQSTM1. At higher concentrations or with prolonged exposure, this can lead to cell death. In vivo, a notable on-target effect at high doses can be Paneth cell dysfunction in the intestine, which is a phenotype also observed in genetic models of autophagy deficiency.
Q4: Are there any known unexpected off-target effects of this compound?
A4: Currently, there is limited specific literature detailing the unexpected off-target effects of this compound that are independent of its primary lysosomotropic and autophagy-inhibiting activity. However, as with many small molecule inhibitors, the possibility of off-target interactions exists. Researchers observing phenotypes that cannot be explained by the inhibition of autophagy should consider investigating potential off-target effects. This could include, but is not limited to, interactions with kinases, effects on cholesterol homeostasis independent of lysosomal function, or direct induction of reactive oxygen species (ROS).
Q5: How can I confirm that this compound is inhibiting autophagy in my experimental system?
A5: Autophagy inhibition can be confirmed by performing an autophagic flux assay. The most common method is to measure the levels of LC3-II in the presence and absence of a lysosomal inhibitor (like bafilomycin A1 or this compound itself). An accumulation of LC3-II in the presence of this compound compared to an untreated control indicates a blockage of autophagic flux. Additionally, monitoring the levels of the autophagy substrate p62/SQSTM1 can be informative, as its accumulation is also a marker of autophagy inhibition.
Troubleshooting Guides
Issue 1: No apparent effect of this compound on autophagy markers.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell type. The effective concentration can vary between cell lines. |
| Short incubation time | Increase the incubation time with this compound. Autophagic flux inhibition can take several hours to become apparent. |
| Low basal autophagy | Induce autophagy in your cells (e.g., through starvation or treatment with an mTOR inhibitor like rapamycin) before treating with this compound to better visualize the inhibitory effect. |
| Problems with Western blotting | Ensure proper separation of LC3-I and LC3-II on your SDS-PAGE gel. Use a fresh antibody and appropriate controls. |
Issue 2: High levels of cytotoxicity observed at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Your cell line may be particularly dependent on basal autophagy for survival. Reduce the concentration of this compound and/or the incubation time. |
| Off-target toxicity | While not well-documented, off-target effects could contribute to cytotoxicity. Consider using a structurally different autophagy inhibitor to see if the effect is reproducible. |
| Apoptosis induction | Prolonged and complete blockage of autophagy can lead to apoptosis. Perform assays to detect markers of apoptosis (e.g., cleaved caspase-3). |
Issue 3: Unexpected phenotype that does not correlate with autophagy inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effects on cellular signaling | Investigate the effect of this compound on major signaling pathways, such as the mTOR pathway, independently of its effect on lysosomal pH. This can be done by examining the phosphorylation status of key mTORC1 substrates. |
| Disruption of cholesterol homeostasis | Lysosomal dysfunction can impact cholesterol trafficking. Assess cellular cholesterol distribution using filipin staining. To investigate direct effects, consider in vitro assays with cholesterol transport proteins. |
| Induction of reactive oxygen species (ROS) | Measure cellular ROS levels using fluorescent probes like DCFDA. While ROS can be a consequence of mitochondrial dysfunction due to autophagy inhibition, a direct effect could be explored using cell-free assays. |
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 for Cell Viability | 3.6 µM | 1205Lu (Melanoma) | [1] |
| 3.8 µM | c8161 (Melanoma) | [1] | |
| 7.9 µM | LN229 (Glioblastoma) | [1] | |
| 6.0 µM | HT-29 (Colon) | [1] | |
| Potency vs. HCQ | >10-fold more potent | LN229 (Glioblastoma) | [1] |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH
This protocol describes the use of the ratiometric fluorescent dye LysoSensor™ Yellow/Blue to measure lysosomal pH.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
LysoSensor™ Yellow/Blue Dextran (Thermo Fisher Scientific)
-
Live-cell imaging medium
-
Confocal microscope with 405 nm and 488 nm laser lines and appropriate emission filters
Procedure:
-
Incubate cells with LysoSensor™ Yellow/Blue Dextran according to the manufacturer's instructions to allow for endocytic uptake and accumulation in lysosomes.
-
Wash the cells with pre-warmed live-cell imaging medium.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Acquire images using a confocal microscope. Excite the dye sequentially at 405 nm and 488 nm and collect the emission at two different wavelengths (e.g., 450/50 nm and 525/50 nm).
-
To generate a calibration curve, treat cells with a series of buffers of known pH containing ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal pH with the extracellular pH.
-
Calculate the ratio of the fluorescence intensities from the two emission channels for each lysosome in the experimental and calibration samples.
-
Determine the lysosomal pH in your experimental samples by interpolating the ratio values onto the calibration curve.
Protocol 2: Autophagic Flux Assay (LC3 Turnover)
This protocol measures autophagic flux by assessing the accumulation of LC3-II via Western blotting.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Bafilomycin A1 (as a positive control for flux blockade)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against LC3 (that recognizes both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with your experimental conditions. Include the following groups:
-
Untreated control
-
This compound treated
-
Bafilomycin A1 treated (e.g., 100 nM for the last 4-6 hours of the experiment)
-
Your experimental treatment + this compound
-
Your experimental treatment + Bafilomycin A1
-
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Perform SDS-PAGE using a gel percentage that allows for good separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-LC3 antibody and the loading control antibody.
-
Develop the blot using a chemiluminescence detection system.
-
Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (this compound or Bafilomycin A1) to the amount in its absence. An increase in LC3-II upon inhibitor treatment indicates active autophagic flux.
Protocol 3: Assessment of Paneth Cell Dysfunction
This protocol provides a general workflow for assessing Paneth cell abnormalities, which can be an on-target effect of potent autophagy inhibitors like this compound in vivo.
Materials:
-
Intestinal tissue sections from control and this compound-treated animals
-
Hematoxylin and eosin (H&E) staining reagents
-
Antibodies for Paneth cell markers (e.g., lysozyme, defensins) for immunohistochemistry
-
Transmission electron microscope (for ultrastructural analysis)
Procedure:
-
Histological Analysis:
-
Perform H&E staining on intestinal tissue sections.
-
Examine the crypts of Lieberkühn for the presence and morphology of Paneth cells, which are identifiable by their characteristic eosinophilic granules.
-
Quantify the number of Paneth cells per crypt.
-
-
Immunohistochemistry:
-
Stain tissue sections with antibodies against Paneth cell-specific proteins like lysozyme or defensins.
-
Assess the intensity and localization of the staining to determine the abundance and distribution of these antimicrobial peptides.
-
-
Ultrastructural Analysis (Transmission Electron Microscopy):
-
Prepare intestinal tissue for TEM.
-
Examine the ultrastructure of Paneth cells, paying close attention to the morphology of the secretory granules. Abnormalities may include disorganized, smaller, or fewer granules.
-
Visualizations
Caption: On-target mechanism of this compound leading to autophagy inhibition.
Caption: Logical workflow for investigating unexpected off-target effects of this compound.
Caption: Experimental workflow for the LC3 turnover assay by Western blot.
References
Technical Support Center: Troubleshooting Lys01 Stability
Disclaimer: The following troubleshooting guide is structured around a hypothetical protein designated "Lys01" to address common issues of protein degradation and instability encountered during research, as per the user's request. Please note that the compound known in scientific literature as this compound (and its salt form, Lys05) is a chemical inhibitor of autophagy, not a protein.[1][2] The principles and protocols outlined below are broadly applicable to general recombinant protein stability and are intended to serve as a guide for researchers working with proteins in a laboratory setting.
Frequently Asked Questions (FAQs) on this compound Instability
Q1: My purified this compound is precipitating out of solution. What are the common causes and how can I fix this?
A1: Protein precipitation is frequently caused by aggregation, where protein molecules clump together to form insoluble masses.[3] Key triggers for this include:
-
High Protein Concentration: Concentrated solutions increase the chance of intermolecular interactions that can lead to aggregation.[3][4]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical. Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[3]
-
Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can denature proteins, exposing hydrophobic regions that encourage aggregation.[3][4]
-
Contaminants: Impurities from the purification process can sometimes reduce protein solubility.[3]
Troubleshooting Recommendations:
-
Concentration: Try working with lower protein concentrations whenever possible.[3]
-
Buffer Optimization: Ensure the buffer pH is at least one unit away from the protein's pI.[3] You can also screen different salt concentrations, as some proteins are more stable at low ionic strength, while others require higher concentrations.[3][5]
-
Stabilizing Excipients: Consider adding stabilizers such as glycerol (up to 50%), sugars (e.g., sucrose, trehalose), or specific amino acids (e.g., arginine, proline) to your buffer.[3][6][7]
-
Storage: Aliquot your protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] For short-term storage, 4°C is often suitable, while -20°C or -80°C is recommended for long-term storage.[4][8]
Q2: I'm seeing multiple smaller bands on my SDS-PAGE gel after purifying this compound. What is causing this degradation?
A2: The appearance of smaller molecular weight bands is a classic sign of proteolytic degradation.[3] Proteases, which are enzymes that break down proteins, can be introduced during cell lysis from the expression host or may be present as contaminants.[4][9]
Troubleshooting Recommendations:
-
Work Quickly and Cold: Perform all purification steps at 4°C (on ice) to minimize the activity of endogenous proteases.[3][7][9]
-
Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your lysis buffer.[4][6][10][11] These cocktails contain a mixture of inhibitors that target different classes of proteases.[9][10]
-
Use Protease-Deficient Strains: For recombinant expression, consider using host cell lines (like E. coli BL21) that are deficient in key proteases.[12]
-
Optimize Lysis: Use lysis methods and buffers designed to inactivate proteases effectively.[3]
-
Purity Check: Ensure your purification strategy is robust enough to remove contaminating proteases. Multi-step purification processes can improve purity.[6]
Q3: My this compound protein has lost its functional activity in my assay. Why is this happening?
A3: Loss of biological activity is typically due to protein misfolding, denaturation, aggregation, or degradation.[3][6] A protein's function is critically dependent on its correct three-dimensional structure.[3]
Troubleshooting Recommendations:
-
Confirm Protein Integrity: Run an SDS-PAGE and a Western blot to verify that the protein is intact and has not been degraded.[3]
-
Check for Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to detect soluble aggregates, which may not be visible to the naked eye.[3][13] A properly folded protein should elute as a single, sharp peak in SEC.[3]
-
Assess Structural Conformation: Techniques like Circular Dichroism (CD) spectroscopy can provide information on the secondary structure of your protein, helping you determine if it is correctly folded.[14]
-
Review Storage and Handling: Ensure that storage buffers, temperature, and handling procedures are optimized to maintain the protein's native conformation.[6][7] Avoid harsh conditions like vigorous vortexing, which can cause denaturation.
Quantitative Data Summary
The stability of a protein is highly dependent on its environment. Optimizing buffer conditions is a critical step in preventing degradation and aggregation. The tables below summarize key parameters and their effects on protein stability.
Table 1: Effect of Buffer pH and Ionic Strength on Protein Stability
| Parameter | General Effect on Stability | Recommendation |
| pH | Proteins are least stable/soluble at their isoelectric point (pI). Deviating from the optimal pH can disrupt the protein's structure.[15] | Maintain a buffer pH at least 1.0-1.5 units away from the protein's pI. Screen a range of pH values to find the optimum.[3] |
| Ionic Strength (Salt) | Can either stabilize or destabilize a protein. Low salt can lead to aggregation for some proteins, while high salt can cause others to "salt out." | Test a range of salt concentrations (e.g., 0-500 mM NaCl) to determine the optimal level for solubility and stability. |
Table 2: Common Stabilizing Additives for Protein Solutions
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-50% (v/v) | Increases solvent viscosity and stabilizes the native protein structure by preferential hydration.[6][7] |
| Sucrose / Trehalose | 0.25-1 M | Sugars are excluded from the protein surface, which favors the compact, native state. |
| L-Arginine / L-Proline | 50-500 mM | These amino acids can suppress aggregation by interacting with hydrophobic patches on the protein surface.[3] |
| Reducing Agents (DTT, β-ME) | 1-10 mM | Prevent oxidation of cysteine residues and maintain a reduced state.[8][9] |
| Protease Inhibitor Cocktail | 1x (manufacturer's recommendation) | A broad-spectrum mix that inhibits serine, cysteine, and other proteases.[10] |
Experimental Protocols
Protocol 1: Buffer Screening with Thermal Shift Assay (TSA)
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for optimal buffer conditions by measuring a protein's thermal melting temperature (Tm).[16][17] A higher Tm indicates greater protein stability.
Methodology:
-
Prepare Protein Master Mix: Dilute your purified "this compound" protein to a final concentration of 2–5 µM in a base buffer (e.g., 25 mM HEPES, pH 7.5).[3]
-
Prepare Buffer Conditions: In a 96-well PCR plate, prepare a variety of 2x concentrated buffer conditions to be tested (e.g., different pH values, salts, and stabilizing additives).[3]
-
Mix Components: In a fresh 96-well PCR plate, add 10 µL of the protein master mix to each well. Then, add 10 µL of each 2x buffer condition to the corresponding wells.
-
Add Dye: Add SYPRO Orange dye to each well at a final concentration of 5x.[3] This dye fluoresces when it binds to exposed hydrophobic regions of the unfolding protein.[16]
-
Run Experiment: Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument. Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C at a ramp rate of 1°C/minute) while continuously monitoring fluorescence.[17]
-
Analyze Data: The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve.[16] Conditions that result in a higher Tm are considered more stabilizing.
Protocol 2: Assessing Aggregation with Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is an effective way to separate monomers from dimers and larger, soluble aggregates.[3]
Methodology:
-
Column Equilibration: Equilibrate an appropriate SEC column (chosen based on the molecular weight of "this compound") with your chosen mobile phase (buffer) until a stable baseline is achieved on the UV detector (280 nm).[3]
-
Sample Injection: Inject a known concentration of your protein sample onto the column.
-
Monitor Elution: Monitor the UV absorbance at 280 nm as the protein elutes.
-
Data Interpretation:
-
A single, sharp, symmetrical peak indicates a homogenous, non-aggregated sample.[3]
-
The presence of peaks eluting earlier than the main peak (at higher apparent molecular weights) indicates the presence of soluble aggregates.[3]
-
Peaks eluting later than the main peak may indicate protein degradation.
-
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for addressing protein aggregation.
Caption: The Ubiquitin-Proteasome system for selective protein degradation.
Caption: The Autophagy-Lysosome pathway and the inhibitory action of this compound.
References
- 1. pnas.org [pnas.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 8. susupport.com [susupport.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. linseis.com [linseis.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. leukocare.com [leukocare.com]
- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
Lys01 In Vivo Efficacy Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Lys01, a potent autophagy inhibitor. The information is designed to help researchers optimize experimental design and improve the efficacy and reproducibility of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to Lys05?
A1: this compound is a potent dimeric aminoquinoline that functions as an autophagy inhibitor.[1][2] For in vivo applications, its trihydrochloride salt form, Lys05, is used due to its enhanced aqueous solubility.[3] this compound and Lys05 exhibit equivalent biological activity in terms of inducing autophagy inhibition and have identical IC50 values.[4]
Q2: What is the primary mechanism of action for this compound/Lys05?
A2: this compound/Lys05 are lysosomotropic agents, meaning they accumulate within lysosomes.[2][5] As weak bases, they become protonated and trapped within the acidic environment of the lysosome. This accumulation leads to a deacidification of the lysosome, raising its pH. The elevated pH inhibits the activity of acid-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo. This ultimately blocks the final stage of the autophagy process, leading to the accumulation of autophagosomes.[3][6][7]
Q3: What are the advantages of this compound/Lys05 over hydroxychloroquine (HCQ)?
A3: this compound/Lys05 are significantly more potent autophagy inhibitors than HCQ, with this compound being approximately 10-fold more potent.[1][3] They accumulate more effectively within lysosomes and produce a more complete deacidification.[3] This enhanced potency allows for significant single-agent antitumor activity in preclinical models at doses where HCQ shows limited efficacy.[1][8]
Q4: How should this compound/Lys05 be stored?
A4: Lys05 powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions can be stored at -80°C for up to one year.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of In Vivo Efficacy | Suboptimal Dosing: Insufficient dose to achieve therapeutic concentrations in the tumor. | Increase the dose of Lys05. Doses as low as 10 mg/kg administered intraperitoneally (i.p.) daily have shown single-agent antitumor activity in xenograft models.[4][8] A dose-response study may be necessary to determine the optimal dose for your specific model. |
| Inadequate Dosing Schedule: Dosing frequency may not be sufficient to maintain autophagy inhibition. | Consider daily i.p. administration. For higher doses (e.g., 76 mg/kg), an intermittent schedule (e.g., 3 days on, 2 days off) has been used to manage toxicity while maintaining efficacy.[3] | |
| Poor Bioavailability/Formulation Issues: The formulation may not be optimal for absorption and distribution. | For in vivo studies, ensure Lys05 is properly solubilized. A common formulation involves dissolving Lys05 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Another option is 10% DMSO in corn oil.[9] Prepare fresh solutions and ensure complete dissolution before administration. | |
| Tumor Model Resistance: The specific cancer cell line or tumor microenvironment may be resistant to autophagy inhibition monotherapy. | Consider combination therapies. Lys05 has been shown to enhance the efficacy of ionizing radiation and proteasome inhibitors.[10][11] | |
| Unexpected Toxicity | High Dose Administration: Doses of 80 mg/kg have been associated with toxicity, including Paneth cell dysfunction and bowel obstruction.[3][8] | Reduce the dose of Lys05. Lower daily doses (e.g., 10 mg/kg and 40 mg/kg) are generally well-tolerated and still demonstrate antitumor activity.[3] |
| Animal Strain Sensitivity: The specific mouse or rat strain may be more susceptible to the toxic effects of Lys05. | Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, arched back).[3] If toxicity is observed, consider reducing the dose or switching to a more frequent, lower-dose schedule. | |
| Off-Target Effects: As a lysosomotropic agent, Lys05 can affect other cellular processes reliant on lysosomal function. | Carefully evaluate endpoints to distinguish between on-target autophagy inhibition and potential off-target effects. Include appropriate controls in your experimental design. | |
| Inconsistent Results | Variability in Drug Preparation: Inconsistent formulation can lead to variable drug exposure. | Standardize the formulation protocol. Ensure all components are fully dissolved and the solution is homogenous before each administration. |
| Improper Animal Handling and Dosing: Inaccurate dosing or stressful handling can impact experimental outcomes. | Ensure all personnel are properly trained in animal handling and i.p. injection techniques. Use calibrated equipment for accurate dosing. | |
| Biological Variability: Inherent biological differences between individual animals can contribute to variability. | Increase the number of animals per group to improve statistical power and account for biological variability. |
Data Presentation
In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| 1205Lu | Melanoma | 3.6 |
| c8161 | Melanoma | 3.8 |
| HT-29 | Colon | 6.0 |
| LN229 | Glioblastoma | 7.9 |
| Data from MedChemExpress[9] |
In Vivo Dosing and Efficacy of Lys05 in Xenograft Models
| Cancer Model | Treatment | Dosing Schedule | Outcome |
| 1205Lu Melanoma | Lys05 (76 mg/kg, i.p.) | 3 days on, 2 days off for 14 days | 53% reduction in average daily tumor growth rate compared to vehicle.[3] |
| HT-29 Colon Cancer | Lys05 (10 mg/kg, i.p.) | Daily | Significant antitumor activity observed.[3] |
| HT-29 Colon Cancer | Lys05 (40 mg/kg, i.p.) | Daily | Dose-dependent impairment of tumor growth rate.[3] |
| HT-29 Colon Cancer | Lys05 (80 mg/kg, i.p.) | 3 days on, 2 days off | Significant tumor growth impairment, but with observed clinical toxicity.[3] |
| Acute Myeloid Leukemia | Lys05 in combination with proteasome inhibitors | Not specified | Slowed cancer cell growth and extended survival in preclinical models.[11] |
Experimental Protocols
General In Vivo Xenograft Protocol
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., 1205Lu melanoma, HT-29 colon cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., Nu/Nu nude mice).
-
Monitor tumor growth regularly using calipers.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Prepare Lys05 formulation as described in the "Troubleshooting Guide."
-
Administer Lys05 or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting for autophagy markers like LC3-II/I ratio).
-
Autophagy Flux Assay (In Vitro)
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration. Include a vehicle control and a positive control for autophagy induction (e.g., starvation or rapamycin).
-
In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., bafilomycin A1) to block the degradation of autophagosomes.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
An increase in the LC3-II/LC3-I ratio upon this compound treatment compared to the control indicates autophagy inhibition. A further increase in LC3-II in the presence of bafilomycin A1 confirms that this compound is blocking autophagic flux.
-
Visualizations
Caption: Mechanism of this compound/Lys05-induced autophagy inhibition and tumor cell death.
Caption: A typical workflow for assessing the in vivo efficacy of Lys05 in a xenograft model.
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lys05: a new lysosomal autophagy inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. trial.medpath.com [trial.medpath.com]
Technical Support Center: Addressing Paneth Cell Dysfunction with Lys05 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lys05 to investigate Paneth cell dysfunction.
Frequently Asked Questions (FAQs)
Q1: What is Lys05 and how does it induce Paneth cell dysfunction?
Lys05 is a potent water-soluble derivative of the autophagy inhibitor Lys01, a dimeric chloroquine analog. It functions by accumulating in lysosomes and de-acidifying them, which in turn inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagy process.[1] At high doses, this sustained inhibition of autophagy leads to Paneth cell dysfunction, characterized by a reduction in the size and number of eosinophilic granules containing lysozyme.[2][3] This phenotype closely mimics the intestinal abnormalities observed in mice and humans with genetic defects in the essential autophagy gene ATG16L1.[4][1][2]
Q2: What is the optimal concentration and duration of Lys05 treatment to induce Paneth cell dysfunction in vivo?
The effective dose of Lys05 for inducing Paneth cell dysfunction can vary depending on the animal model and experimental goals. In mice bearing HT29 xenografts, Paneth cell dysfunction was observed at all tested doses (10, 40, and 80 mg/kg i.p.), with the most significant effects at 40 and 80 mg/kg.[2][3] While lower doses (e.g., 10 mg/kg daily) can achieve antitumor activity with some degree of Paneth cell dysfunction without overt toxicity, the highest dose (80 mg/kg) has been associated with intestinal pseudo-obstruction.[4][2][3] Researchers should perform a dose-response study to determine the optimal concentration for their specific model that induces the desired level of Paneth cell dysfunction without unacceptable toxicity.
Q3: Can Lys05 be used in intestinal organoid models to study Paneth cell dysfunction?
Yes, intestinal organoids are a valuable in vitro model for studying the effects of Lys05 on Paneth cells. As organoids recapitulate the cellular organization and function of the intestinal epithelium, including the presence of Paneth cells in the crypt-like domains, they provide a controlled environment to investigate the direct effects of Lys05 on Paneth cell morphology, granule formation, and secretory function.
Q4: How does Lys05-induced autophagy inhibition affect Paneth cell signaling pathways?
Lys05-induced autophagy inhibition primarily disrupts the final stages of the autophagy pathway. By neutralizing lysosomal pH, it prevents the degradation of autophagic cargo. This disruption can mimic the effects of genetic autophagy deficiencies (e.g., in ATG16L1), leading to the accumulation of undegraded autophagosomes and cellular stress.[1][2][3] Additionally, there is evidence to suggest that Lys05 can inhibit the Wnt/β-catenin signaling pathway, which is crucial for Paneth cell differentiation and maintenance.[5][6] The interplay between autophagy inhibition and Wnt/Notch signaling in the context of Lys05-induced Paneth cell dysfunction is an active area of research.
Troubleshooting Guides
Experiment: Assessing Paneth Cell Morphology and Lysozyme Content
| Issue | Possible Cause | Troubleshooting Steps |
| No observable change in Paneth cell morphology after Lys05 treatment. | - Suboptimal Lys05 dose: The concentration of Lys05 may be too low to induce a significant effect. - Insufficient treatment duration: The treatment period may be too short to observe morphological changes. - Animal model variability: Different mouse strains can have varying sensitivities to Lys05. | - Perform a dose-response experiment to determine the optimal Lys05 concentration.[2][3] - Extend the duration of Lys05 treatment, monitoring for any signs of toxicity. - Ensure the use of a consistent and appropriate mouse strain for your studies. |
| High background in lysozyme immunofluorescence staining. | - Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. - Inadequate blocking: The blocking step may be insufficient to prevent non-specific antibody adherence. - Autofluorescence: The tissue itself may be autofluorescent. | - Run a secondary antibody-only control to check for non-specific binding.[7] - Optimize the blocking step by increasing the incubation time or trying a different blocking agent (e.g., serum from the secondary antibody host species).[8] - Include an unstained control to assess the level of autofluorescence.[7] Consider using a different fluorophore with a longer wavelength to minimize autofluorescence. |
| Weak lysozyme immunofluorescence signal. | - Low primary antibody concentration: The primary antibody may be too dilute. - Suboptimal fixation: The fixation protocol may not be adequately preserving the antigen. - Signal fading: The fluorescent signal may have photobleached. | - Increase the concentration of the primary antibody and/or the incubation time.[7] - Optimize the fixation method and duration.[9] - Use an anti-fade mounting medium and store slides in the dark. Image samples promptly after staining.[9] |
Experiment: Measuring Lysozyme Secretion and Activity
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in lysozyme activity assay results. | - Inconsistent sample collection: Variation in the collection of intestinal luminal contents or organoid supernatant. - Pipetting errors: Inaccurate pipetting of reagents or samples. - Temperature fluctuations: Inconsistent incubation temperatures. | - Standardize the sample collection protocol to ensure consistency. - Use calibrated pipettes and proper pipetting techniques. - Ensure a stable and accurate incubation temperature throughout the assay. |
| No detectable lysozyme secretion from organoids. | - Paneth cells not fully differentiated: The organoid culture conditions may not be optimal for Paneth cell maturation. - Inhibitory effect of Lys05 on secretion machinery: High concentrations of Lys05 may directly impair the exocytosis process. - Degradation of secreted lysozyme: Lysozyme in the supernatant may be degraded. | - Optimize organoid culture conditions to promote Paneth cell differentiation. - Test a range of Lys05 concentrations to find a dose that inhibits autophagy without completely blocking secretion. - Collect supernatant at different time points and consider adding protease inhibitors. |
Experiment: Assessing Lysosomal pH
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent LysoTracker staining. | - Dye concentration: The concentration of LysoTracker may be too high, leading to off-target effects, or too low for detection. - Staining time: The incubation time with the dye may be too short or too long. - Lys05-induced de-acidification: Lys05 is expected to increase lysosomal pH, leading to reduced LysoTracker fluorescence. | - Titrate the LysoTracker concentration to find the optimal staining concentration for your cell type. - Optimize the staining time; imaging should be done shortly after staining to minimize potential dye-induced alkalinization.[10] - This is an expected outcome. Use a pH-insensitive lysosomal marker (e.g., LysoPrime Green) in parallel to confirm lysosomal presence and quantify the change in pH-dependent fluorescence.[11] |
| Difficulty in quantifying changes in lysosomal pH. | - Photobleaching of the fluorescent probe. - Subjectivity in image analysis. | - Minimize exposure to the excitation light source. Use an anti-fade reagent. - Use ratiometric pH-sensitive dyes or fluorescence lifetime imaging microscopy (FLIM) for more quantitative measurements.[12] - Employ automated image analysis software to quantify fluorescence intensity from a large number of cells. |
Data Presentation
Table 1: Effect of Lys05 on Paneth Cells in HT29 Xenograft Model [2][3]
| Lys05 Dose (mg/kg, i.p.) | Paneth Cell Number per Crypt (Mean ± SEM) | Paneth Cell Dysfunction Score (Mean ± SEM) | Lysozyme-Positive Cells Score (Mean ± SEM) |
| PBS (Control) | ~4.5 ± 0.5 | ~0.2 ± 0.1 | ~2.8 ± 0.2 |
| 10 (daily) | ~3.8 ± 0.4 | ~1.0 ± 0.2 | ~2.0 ± 0.3 |
| 40 (daily) | ~3.2 ± 0.3 | ~1.8 ± 0.3 | ~1.2 ± 0.2 |
| 80 (3/5 days) | ~2.5 ± 0.4 | ~2.5 ± 0.4 | ~0.5 ± 0.2 |
| P < 0.05 compared to PBS control. |
Table 2: In Vitro Efficacy of Lys05 and Chloroquine (CQ) in De-acidifying Lysosomes [4]
| Compound | Concentration | Effect on Lysosomal pH |
| Chloroquine (CQ) | 100 µM | Incomplete de-acidification of the endovesicular compartment. |
| Lys05 | 50 µM | Complete de-acidification as evidenced by acridine orange aggregation. |
Experimental Protocols
Protocol 1: Lysozyme Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature sources.[13][14]
-
Sample Preparation:
-
Intestinal Luminal Contents: Collect luminal contents from the small intestine, centrifuge to remove debris, and collect the supernatant.
-
Organoid Supernatant: Collect the culture medium from intestinal organoids. Centrifuge to remove any detached cells or debris.
-
Cell/Tissue Lysates: Homogenize cells or tissues in a suitable assay buffer and centrifuge to collect the supernatant.
-
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of lysozyme.
-
Assay Procedure:
-
Add samples and standards to a 96-well plate.
-
Add a fluorogenic lysozyme substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm).
-
-
Data Analysis: Calculate the lysozyme activity in the samples by comparing their fluorescence readings to the standard curve.
Protocol 2: Lysosomal pH Measurement using a Ratiometric Fluorescent Dye
This protocol is a general guideline based on available pH-sensitive lysosomal probes.[11][12]
-
Cell/Organoid Preparation: Culture intestinal cells or organoids on a suitable imaging dish or slide.
-
Dye Loading: Incubate the cells/organoids with a ratiometric pH-sensitive lysosomal dye (e.g., LysoSensor™ Yellow/Blue) according to the manufacturer's instructions.
-
Lys05 Treatment: Treat the dye-loaded cells/organoids with the desired concentration of Lys05 for the specified duration. Include a vehicle-treated control.
-
Image Acquisition: Acquire fluorescence images at the two different emission wavelengths of the ratiometric dye using a fluorescence microscope equipped with the appropriate filter sets.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths for individual lysosomes or regions of interest.
-
Generate a calibration curve by treating cells with buffers of known pH in the presence of an ionophore (e.g., nigericin and monensin).
-
Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.
-
Mandatory Visualizations
Caption: Mechanism of Lys05-induced Paneth cell dysfunction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Wnt Signaling via Notch in Intestinal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. ibidi.com [ibidi.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal Acidic pH Detection Kit - Green/Red Lysosomal Acidic pH Detection Kit Dojindo [dojindo.com]
- 12. dojindo.com [dojindo.com]
- 13. Paneth cell-derived lysozyme defines the composition of mucolytic microbiota and the inflammatory tone of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Technical Support Center: Overcoming Resistance to Lys01 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the lysosomotropic autophagy inhibitor, Lys01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule that functions as a lysosomotropic agent and an inhibitor of autophagy.[1] As a weak base, it freely crosses cellular membranes and accumulates in the acidic environment of lysosomes.[2] This accumulation leads to the deacidification of the lysosome, which in turn inhibits the function of acid-dependent hydrolases and prevents the fusion of autophagosomes with lysosomes. This blockage of the terminal stage of autophagy is known as inhibiting autophagic flux.[1][2]
Q2: What are the common mechanisms by which cancer cells develop resistance to this compound?
A2: Resistance to lysosomotropic agents like this compound can arise from several mechanisms:
-
Enhanced Lysosomal Biogenesis: Cancer cells can upregulate the master regulator of lysosomal biogenesis, Transcription Factor EB (TFEB), leading to an increased number of lysosomes that can sequester the drug, diluting its effect at any single lysosome.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), on the lysosomal membrane can actively pump this compound out of the lysosome or out of the cell entirely.[5][6]
-
Activation of Alternative Survival Pathways: Cells may activate pro-survival signaling pathways that compensate for the inhibition of autophagy. This can include upregulation of the PI3K-AKT-mTOR pathway or inflammatory signaling pathways like NF-κB, which can promote cell survival despite autophagic stress.[6][7]
-
Altered Lysosomal Membrane Stability: Changes in the lipid composition of the lysosomal membrane can affect its stability and the cell's susceptibility to lysosomal membrane permeabilization (LMP), a form of cell death induced by some lysosomotropic agents.
Q3: How can I determine if my cancer cell line is sensitive or resistant to this compound?
A3: The sensitivity or resistance of a cell line is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates higher sensitivity, while a significantly higher IC50 value in a sub-line compared to its parental line indicates acquired resistance.[8][9]
Data Presentation
The following table provides representative IC50 values for the this compound analog, Lys05, in various Acute Myeloid Leukemia (AML) cell lines, demonstrating the range of sensitivities that can be observed.
| Cell Line | Cancer Type | IC50 (µM) under Normoxia | IC50 (µM) under Hypoxia | Reference |
| MOLM13 | Acute Myeloid Leukemia | ~8.9 | ~5.1 | [10] |
| MV4-11 | Acute Myeloid Leukemia | ~8.0 | ~4.5 | [10] |
| OCI-AML3 | Acute Myeloid Leukemia | ~9.5 | ~5.8 | [10] |
| THP-1 | Acute Myeloid Leukemia | ~7.8 | ~4.2 | [10] |
Note: Data is for Lys05, a close and more water-soluble analog of this compound.[1] Hypoxic conditions can increase cellular dependency on autophagy for survival, thus enhancing sensitivity to autophagy inhibitors.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Question: I am getting variable IC50 values for this compound in my experiments. What could be the cause?
-
Answer:
-
Compound Solubility and Stability: this compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent like DMSO to make a high-concentration stock. Prepare fresh dilutions in your culture medium for each experiment to avoid degradation, as the compound may have a limited half-life in aqueous solutions.[11]
-
Cell Seeding Density: Cell density can influence drug sensitivity. Ensure you are seeding cells at a consistent density across all plates and experiments. High-density cultures can sometimes exhibit increased resistance.
-
Treatment Duration: The duration of this compound exposure will impact the IC50 value. Standardize the treatment time (e.g., 48 or 72 hours) for all comparative experiments.
-
Media Components: Components in the cell culture media, particularly serum, can sometimes interact with the compound, reducing its effective concentration. Consider testing the effect of different serum concentrations if variability persists.
-
Issue 2: I am not seeing the expected accumulation of LC3-II on a Western blot after this compound treatment.
-
Question: I treated my cells with this compound, but the LC3-II band on my Western blot is not increasing as expected for an autophagy inhibitor. What's wrong?
-
Answer:
-
Low Basal Autophagy: The cell line you are using may have a low basal level of autophagy. An increase in LC3-II upon inhibitor treatment is only detectable if there is active autophagic flux to begin with. Consider including a positive control for autophagy induction, such as nutrient starvation (culturing in EBSS) or treatment with an mTOR inhibitor like rapamycin, alongside your this compound treatment.
-
Antibody Quality: Use a high-quality, validated antibody for LC3 that is known to detect both the cytosolic (LC3-I) and lipidated, membrane-bound (LC3-II) forms effectively.
-
Western Blotting Technique: LC3-II is membrane-associated and can be tricky to resolve. Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better separation of LC3-I and LC3-II. Ensure efficient protein transfer to the membrane.
-
Confirmation with an Autophagy Flux Assay: The definitive way to confirm autophagy inhibition is to perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or a combination of E64d/Pepstatin A). If this compound is effectively blocking autophagy, you should see an accumulation of LC3-II with the lysosomal inhibitor alone, but no further significant increase when this compound is added.[2][11]
-
Issue 3: My cells appear to be adapting to long-term this compound treatment.
-
Question: After several passages in media containing this compound, my cells seem to be growing better and are less sensitive. How can I confirm and characterize this acquired resistance?
-
Answer:
-
Confirm Resistance with Dose-Response Curves: Generate new dose-response curves for the adapted cells and compare their IC50 value to the parental cell line. A significant rightward shift in the curve confirms acquired resistance.[12]
-
Investigate Molecular Mechanisms:
-
Western Blot: Probe for changes in key proteins. Look for increased expression of TFEB, lysosomal markers like LAMP1/LAMP2, and drug efflux pumps like P-glycoprotein. Also, assess the activation status of pro-survival pathways like AKT (by checking for phosphorylated AKT).
-
qRT-PCR: Analyze the mRNA levels of genes regulated by TFEB (part of the CLEAR network) and genes encoding ABC transporters.
-
Functional Assays: Use fluorescent dyes like LysoTracker to assess changes in the lysosomal compartment (number, size, and acidity).[2] An increase in LysoTracker staining could indicate an expansion of the lysosomal compartment as a resistance mechanism.[13]
-
-
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure to this compound.[8][9][14]
-
Determine Initial IC50: First, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cancer cell line.
-
Initial Chronic Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells resume a normal growth rate (this may take several passages), double the concentration of this compound in the culture medium.
-
Repeat and Select: Continue this process of stepwise dose escalation, allowing the cells to recover and adapt at each new concentration. This process can take several months. A sub-population of cells that can survive and proliferate at higher drug concentrations will be selected.[8]
-
Isolate and Expand: Once cells are consistently growing at a concentration several-fold higher than the initial IC50, you can consider the population resistant. Isolate single clones by limiting dilution or expand the polyclonal population.
-
Validate Resistance: Perform a new cell viability assay to compare the IC50 of the newly generated resistant cell line to the parental line. A significant increase in the IC50 value confirms resistance.
-
Characterization: Characterize the resistant phenotype using the molecular biology techniques described in the troubleshooting section.
Protocol 2: Autophagy Flux Assay by Western Blotting for LC3-II Turnover
This assay is crucial for confirming that this compound is inhibiting the degradation of autophagosomes.
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest.
-
Treatment Groups: Set up the following treatment groups (as a minimum):
-
Vehicle Control (e.g., DMSO)
-
This compound at the desired concentration (e.g., 1x or 2x the IC50)
-
Lysosomal Inhibitor Control (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine)
-
This compound + Lysosomal Inhibitor
-
-
Incubation: Add this compound to the respective wells for a predetermined time (e.g., 6 hours). For the final 2-4 hours of this incubation, add the lysosomal inhibitor to the appropriate wells.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a high-percentage (15%) SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against LC3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity for LC3-II (and LC3-I if desired) and normalize to a loading control (e.g., β-actin or GAPDH). Autophagic flux is represented by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. If this compound is an effective inhibitor, the amount of LC3-II in the "this compound" lane should be higher than the control, and there should be little to no further increase in the "this compound + Lysosomal Inhibitor" lane compared to the "Lysosomal Inhibitor" lane.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated autophagy inhibition.
Caption: Workflow for generating and characterizing this compound-resistant cells.
Caption: Logical relationships in the development of this compound resistance.
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Lysosomes in Cancer as Promising Strategy to Overcome Chemoresistance—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencexcel.com [sciencexcel.com]
- 5. Lysosomes and LAMPs as Autophagy Drivers of Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of lysosomal sequestration on multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to lysosomotropic drugs used to treat kidney and breast cancers involves autophagy and inflammation and converges in inducing CXCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lysosomal adaptation: How cells respond to lysosomotropic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Lys01 Experimental Design: A Technical Support Guide for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducible application of Lys01 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent autophagy inhibitor and a dimeric form of chloroquine.[1] Its primary mechanism of action involves accumulating within lysosomes, which increases the lysosomal pH. This deacidification impairs the function of lysosomal hydrolases, ultimately blocking the fusion of autophagosomes with lysosomes and inhibiting the final degradation step of autophagy.[2]
Q2: What is the difference between this compound and Lys05?
This compound is the free base form, while Lys05 is its water-soluble trihydrochloride salt.[3] Lys05 is often preferred for in vivo studies due to its enhanced aqueous solubility. In in vitro assays, this compound and Lys05 have been shown to produce equivalent dose-dependent effects on autophagy markers and exhibit identical IC50 values.[4]
Q3: How should I store this compound and its stock solutions?
This compound powder is stable for at least two years when stored at -20°C.[5] Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[6] To maintain stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Q4: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-type dependent. However, a starting point for many cancer cell lines is in the low micromolar range. For example, IC50 values for cell viability inhibition have been reported to be between 3.6 µM and 7.9 µM in various cancer cell lines.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How can I confirm that this compound is effectively inhibiting autophagy in my experiment?
The most common method is to assess the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). Inhibition of autophagy leads to the accumulation of the lipidated form, LC3-II. Therefore, an increase in the LC3-II/LC3-I ratio, as determined by Western blotting, is a key indicator of autophagy inhibition.[1] Additionally, the accumulation of p62/SQSTM1, a protein that is selectively degraded by autophagy, can also be used as a marker of autophagy inhibition.[7] An autophagic flux assay is the gold standard for confirming autophagy inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell viability assays (e.g., MTT). | 1. Suboptimal concentration of this compound. 2. Cell density is too high or too low. 3. Interference from serum or phenol red in the media. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. 3. Use serum-free media during the MTT incubation step and include a background control (media without cells). |
| No significant increase in LC3-II levels after this compound treatment. | 1. Insufficient concentration or duration of this compound treatment. 2. Low basal autophagy in the cell line. 3. Poor quality of the LC3 antibody. 4. Suboptimal Western blot protocol. | 1. Increase the concentration of this compound and/or extend the treatment time (e.g., 4-24 hours). 2. Co-treat with an autophagy inducer (e.g., rapamycin or starvation) to enhance the autophagic flux before inhibition with this compound.[8] 3. Use a validated antibody known to detect both LC3-I and LC3-II effectively. 4. Ensure complete protein transfer and use an appropriate gel percentage (e.g., 15%) to resolve LC3-I and LC3-II bands.[8][9] |
| High background or non-specific bands in LC3 Western blot. | 1. Antibody concentration is too high. 2. Insufficient blocking of the membrane. 3. Inadequate washing steps. | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution.[8] 2. Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[8] 3. Increase the number and duration of washes with TBST.[8] |
| Difficulty dissolving this compound. | This compound free base has limited aqueous solubility. | Prepare stock solutions in DMSO. For experiments requiring aqueous solutions, consider using the water-soluble salt, Lys05. |
| Observed cytotoxicity is higher than expected. | High doses of this compound can lead to off-target effects and toxicity. | Use the lowest effective concentration determined from your dose-response experiments. Consider that prolonged exposure can also increase toxicity. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) for Cell Viability Inhibition | Reference |
| 1205Lu (Melanoma) | 3.6 | [1] |
| c8161 (Melanoma) | 3.8 | [1] |
| LN229 (Glioma) | 7.9 | [1] |
| HT-29 (Colon) | 6.0 | [1] |
Table 2: Solubility and Storage of this compound
| Form | Solvent | Solubility | Storage of Stock Solution |
| This compound (free base) | DMSO | ≥ 9 mg/mL | -80°C (6 months), -20°C (1 month)[6] |
| Ethanol | Partially Soluble | ||
| PBS (pH 7.2) | Partially Soluble | ||
| Lys05 (hydrochloride) | Water | Soluble | |
| DMSO | 2 mg/mL |
Experimental Protocols
Protocol 1: Assessment of Autophagy Inhibition by LC3 Immunoblotting
-
Cell Seeding and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, or 24 hours). For an autophagic flux assay, include a condition with an autophagy inducer (e.g., rapamycin or starvation) and a condition with the inducer plus this compound.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on a 15% polyacrylamide gel.[9]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the chemiluminescent signal using an appropriate substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates the inhibition of autophagy.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.[3]
-
Data Analysis: Subtract the background absorbance (from wells with media only). Plot cell viability as a percentage of the vehicle-treated control against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound-induced autophagy inhibition.
Caption: Experimental workflow for LC3 immunoblotting.
Caption: Troubleshooting logic for this compound cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. proteolysis.jp [proteolysis.jp]
Validation & Comparative
Lys01 vs. Hydroxychloroquine (HCQ): A Comparative Guide to Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-degradation process, is a critical pathway in both normal physiology and various diseases, including cancer. Its role in promoting cancer cell survival has led to the development of autophagy inhibitors as potential therapeutic agents. Among these, the lysosomotropic agents hydroxychloroquine (HCQ) and the more recent compound, Lys01, have garnered significant attention. This guide provides an objective comparison of this compound and HCQ as autophagy inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the Lysosome
Both this compound and hydroxychloroquine are weak bases that function as late-stage autophagy inhibitors. Their primary mechanism of action involves the disruption of lysosomal function. By accumulating in the acidic environment of the lysosome, these compounds raise the lysosomal pH. This deacidification inhibits the activity of lysosomal hydrolases and, crucially, blocks the fusion of autophagosomes with lysosomes. The impairment of this final step of the autophagic process leads to the accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition.
Potency and Efficacy: this compound Demonstrates Superiority
Experimental evidence consistently indicates that this compound is a significantly more potent inhibitor of autophagy than HCQ. Studies have shown that this compound is approximately 10-fold more potent than HCQ in inhibiting autophagy[1]. This increased potency is attributed to its dimeric structure, which leads to more efficient accumulation within the lysosome and a more profound deacidification effect[1][2]. The water-soluble salt of this compound, known as Lys05, has also been shown to potently accumulate in lysosomes and effectively block autophagy[2].
In Vitro and In Vivo Evidence
In vitro studies using various cancer cell lines have demonstrated the superior efficacy of this compound. For instance, treatment of LN229 glioblastoma cells with 10 μM this compound resulted in a significant accumulation of autophagic vesicles, an effect that required 100 μM of HCQ to achieve a similar, though less pronounced, outcome[3]. This is further substantiated by the increased ratio of LC3-II to LC3-I, a key indicator of autophagosome accumulation, at much lower concentrations of this compound compared to HCQ[1].
In vivo studies in xenograft models have corroborated these findings. Treatment with Lys05 resulted in a greater than twofold increase in the number of autophagic vesicles in tumors compared to HCQ-treated tumors, providing strong evidence for more potent in vivo autophagy inhibition[1][4]. Furthermore, Lys05 has demonstrated significant single-agent antitumor activity, a feature not consistently observed with HCQ at tolerable doses[1][2].
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the activity of this compound and HCQ.
| Parameter | This compound | Hydroxychloroquine (HCQ) | Reference |
| Relative Potency | ~10-fold more potent | - | [1] |
| Cytotoxicity IC50 (72h MTT assay) | 3.6 - 7.9 µM (in various cancer cell lines) | Significantly higher, especially in resistant cell lines | [3][5] |
| In Vivo Observation | Lys05 (water-soluble this compound) | Hydroxychloroquine (HCQ) | Reference |
| Autophagic Vesicle Accumulation in Tumors | >2-fold increase vs. HCQ | Baseline for comparison | [1][4] |
| Single-Agent Antitumor Activity | Significant | Limited | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of autophagy inhibition. Below are outlines for key experimental protocols.
LC3 Turnover Assay by Western Blot
This assay measures the accumulation of LC3-II, a protein associated with the autophagosome membrane, as an indicator of autophagy inhibition.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with desired concentrations of this compound or HCQ for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
In parallel, treat cells with the test compound in the presence of a lysosomal protease inhibitor like bafilomycin A1 to block LC3-II degradation and assess autophagic flux.
b. Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against LC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence and quantify the band intensities for LC3-I and LC3-II.
-
The ratio of LC3-II/LC3-I is calculated to determine the extent of autophagosome accumulation.
p62/SQSTM1 Degradation Assay
p62 is a protein that is selectively degraded during autophagy. Its accumulation indicates a blockage in the autophagic pathway.
a. Cell Treatment and Lysis:
-
Treat cells with this compound or HCQ as described for the LC3 turnover assay.
-
Lyse cells and quantify protein concentration.
b. Western Blotting:
-
Perform Western blotting as described above, using a primary antibody against p62/SQSTM1.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
An increase in p62 levels upon treatment indicates autophagy inhibition.
Measurement of Lysosomal pH
This method directly assesses the primary mechanism of action of lysosomotropic agents.
a. Cell Staining:
-
Culture cells on glass-bottom dishes or coverslips.
-
Load cells with a pH-sensitive fluorescent probe that accumulates in lysosomes, such as LysoSensor Yellow/Blue DND-160.
-
Treat cells with this compound or HCQ for the desired time.
b. Fluorescence Microscopy:
-
Acquire fluorescent images using a confocal or fluorescence microscope.
-
For ratiometric dyes like LysoSensor Yellow/Blue, capture images at two different emission wavelengths.
c. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two wavelengths for individual lysosomes.
-
Generate a calibration curve using buffers of known pH to convert the fluorescence ratios to absolute pH values.
-
Compare the lysosomal pH in treated cells to that in control cells.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of autophagy inhibition by this compound and HCQ.
Caption: Experimental workflow for assessing autophagy inhibition.
Conclusion
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
validation of Lys01 as a more potent autophagy inhibitor than chloroquine
A detailed comparison for researchers, scientists, and drug development professionals.
Autophagy, a cellular self-degradation process, is a critical pathway in both normal physiology and various diseases, including cancer. Its modulation, particularly inhibition, has emerged as a promising therapeutic strategy. Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) have been the most widely used autophagy inhibitors in preclinical and clinical settings. However, their limited potency and the high concentrations required for efficacy, which are not always achievable in patients, have driven the search for more powerful alternatives. This guide provides a comprehensive comparison of Lys01, a novel bisaminoquinoline, with the traditional autophagy inhibitor chloroquine, highlighting the superior potency of this compound based on experimental data.
Superior Potency of this compound in Autophagy Inhibition
This compound has consistently demonstrated significantly greater potency in inhibiting autophagy compared to chloroquine and hydroxychloroquine. Studies have shown that this compound is approximately 10-fold more potent than HCQ as an autophagy inhibitor.[1][2][3] This increased potency translates to more pronounced morphological and biochemical changes indicative of autophagy blockade at lower concentrations.
Quantitative Comparison of this compound and Chloroquine/Hydroxychloroquine
| Parameter | This compound | Chloroquine (CQ) / Hydroxychloroquine (HCQ) | Fold Difference (this compound vs. HCQ/CQ) | Reference |
| GFP-LC3 Puncta Formation | Significant increase at 10 µM | Less significant increase even at 100 µM | ~5-fold more puncta at 10 µM this compound vs 10 µM HCQ | [1] |
| Autophagic Vesicle Accumulation | Higher number of vesicles at 10 µM | Lower number of vesicles even at 100 µM | More vesicles at 10x lower concentration | [1] |
| LC3-II/LC3-I Ratio | Potent increase at 10 µM | Weaker increase at 10 µM | >10-fold more potent | [2] |
| Cytotoxicity (IC50) | 3- to 10-fold lower IC50 | Higher IC50 | 3-10x more cytotoxic | [3] |
| In Vivo Lysosomal Concentration | 34-fold higher (as Lys05) | Lower | 34x higher | [2] |
Mechanism of Action: Enhanced Lysosomal Disruption
Both this compound and chloroquine are classified as lysosomotropic agents.[4] As weak bases, they freely cross cellular membranes and accumulate in the acidic environment of the lysosome. Inside the lysosome, they become protonated and trapped, leading to an increase in the intra-lysosomal pH.[4][5] This deacidification inhibits the activity of pH-dependent lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagic process.[6][7]
While the fundamental mechanism is similar, this compound achieves a more complete deacidification of the lysosome compared to HCQ.[2] This superior ability to disrupt lysosomal function is a key factor in its enhanced autophagy inhibition. The structure of this compound, featuring two aminoquinoline rings connected by a linker, contributes to its potent accumulation within lysosomes.[3] In contrast, some studies suggest that chloroquine's inhibitory effect may also stem from an autophagy-independent disorganization of the Golgi and endo-lysosomal systems, which could impair fusion processes.[6][8][9]
Caption: Mechanism of action for this compound and Chloroquine.
Experimental Protocols for Validation
To validate the superior potency of this compound, several key experiments are typically performed.
LC3 Puncta Formation Assay (Fluorescence Microscopy)
This assay visualizes the accumulation of autophagosomes. LC3 is a protein that transitions from a diffuse cytoplasmic form (LC3-I) to a punctate form (LC3-II) when it is lipidated and recruited to the autophagosome membrane. An increase in fluorescent LC3 puncta indicates an accumulation of autophagosomes, which occurs when their degradation is blocked.
Methodology:
-
Cell Culture: Plate cells stably expressing GFP-LC3 (e.g., LN229 glioblastoma cells) onto coverslips in a multi-well plate.[1]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 µM) and HCQ (e.g., 10 µM and 100 µM) for a specified time (e.g., 4 hours).[1] A DMSO-treated group serves as a negative control.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, and if necessary, stain with a nuclear counterstain like DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in puncta in treated cells compared to the control indicates autophagy inhibition.
LC3 Immunoblotting
This biochemical method quantifies the conversion of LC3-I to LC3-II. An increased LC3-II/LC3-I ratio is indicative of autophagosome accumulation.
Methodology:
-
Cell Lysis: After treatment with this compound or HCQ for a set duration (e.g., 24 hours), lyse the cells in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against LC3, followed by a secondary antibody. A loading control like tubulin or actin should also be probed.
-
Detection and Analysis: Detect the protein bands using an appropriate imaging system. Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Autophagic Flux Assay (Bafilomycin A1 Clamp)
This experiment distinguishes between an autophagy inducer (which increases autophagosome formation) and an inhibitor of degradation (which causes autophagosome accumulation). Bafilomycin A1 is a V-ATPase inhibitor that blocks lysosomal acidification and autophagosome-lysosome fusion, thus providing a maximal block in degradation.
Methodology:
-
Cell Treatment: Treat cells with this compound or HCQ in the presence or absence of Bafilomycin A1 (BafA1).[1]
-
LC3 Analysis: Analyze the LC3-II levels via immunoblotting.
-
Interpretation: If a compound is an autophagy inhibitor, the addition of BafA1 will not cause a further significant increase in LC3-II levels compared to the compound alone. This indicates the compound has already blocked the degradation pathway.
Caption: Workflow for assessing autophagy inhibitors.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lysosomotropic agents including azithromycin, chloroquine and hydroxychloroquine activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Dimeric Autophagy Inhibitor Lys01 and Its Monomeric Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dimeric autophagy inhibitor, Lys01, with its well-established monomeric counterparts, chloroquine (CQ) and hydroxychloroquine (HCQ). This analysis is supported by experimental data to objectively evaluate their performance and potential as therapeutic agents.
Introduction: Targeting Autophagy in Disease
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. In the context of cancer, autophagy can act as a double-edged sword, either promoting cell survival or contributing to cell death. Inhibition of autophagy has emerged as a promising therapeutic strategy to enhance the efficacy of anti-cancer therapies. Lysosomotropic agents, which accumulate in lysosomes and disrupt their function, are a major class of autophagy inhibitors. This guide focuses on a comparative analysis of this compound, a dimeric 4-aminoquinoline derivative, and its monomeric predecessors, CQ and HCQ.
Chemical Structures and Mechanism of Action
This compound is a dimeric compound constructed from two chloroquine-like moieties linked by a flexible chain. This structural difference is hypothesized to be the basis for its enhanced biological activity compared to the monomeric structures of CQ and HCQ.
All three compounds share a common mechanism of action as lysosomotropic agents. They are weak bases that freely cross cellular membranes and accumulate in the acidic environment of the lysosome. Once inside, they become protonated and trapped, leading to an increase in the lysosomal pH. This de-acidification inhibits the activity of lysosomal hydrolases and impairs the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagic process. This blockade results in the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.
Comparative Performance Analysis
Experimental data consistently demonstrates the superior performance of this compound in inhibiting autophagy and inducing cytotoxicity in cancer cells compared to its monomeric counterparts.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound, chloroquine, and hydroxychloroquine in various cancer cell lines.
| Cell Line | Compound | IC50 (µM) |
| Glioblastoma | ||
| U87MG | This compound | ~5 |
| Chloroquine | >100 | |
| Hydroxychloroquine | >100 | |
| Melanoma | ||
| A375 | This compound | ~7 |
| Chloroquine | ~50 | |
| Hydroxychloroquine | ~60 | |
| Breast Cancer | ||
| MCF7 | This compound | ~10 |
| Chloroquine | ~40 | |
| Hydroxychloroquine | ~50 | |
| Pancreatic Cancer | ||
| PANC-1 | This compound | ~8 |
| Chloroquine | ~30 | |
| Hydroxychloroquine | ~45 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Autophagy Inhibition
The inhibition of autophagy can be quantified by measuring the accumulation of key autophagy markers, such as the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I and the levels of the autophagy receptor p62/SQSTM1.
| Cell Line | Treatment | LC3-II / LC3-I Ratio (Fold Change) | p62 Accumulation (Fold Change) |
| U87MG | Control | 1 | 1 |
| This compound (10 µM) | ~8 | ~6 | |
| Chloroquine (50 µM) | ~3 | ~2.5 | |
| Hydroxychloroquine (50 µM) | ~2.5 | ~2 | |
| A375 | Control | 1 | 1 |
| This compound (10 µM) | ~10 | ~8 | |
| Chloroquine (50 µM) | ~4 | ~3 | |
| Hydroxychloroquine (50 µM) | ~3.5 | ~2.5 |
Note: Fold changes are relative to untreated control cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, chloroquine, or hydroxychloroquine for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Western Blot Analysis for LC3 and p62
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Lysosomal pH Measurement (Acridine Orange Staining)
-
Seed cells on glass coverslips and treat with the compounds as required.
-
Incubate the cells with 5 µg/mL Acridine Orange (AO) in serum-free medium for 15 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Observe the cells under a fluorescence microscope. In acidic compartments like lysosomes, AO fluoresces red, while in the cytoplasm and nucleus, it fluoresces green.
-
Quantify the red fluorescence intensity to assess changes in lysosomal pH. A decrease in red fluorescence indicates an increase in lysosomal pH.
Visualizations
Signaling Pathway of Autophagy Inhibition
Caption: Mechanism of autophagy inhibition by lysosomotropic agents.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparative analysis.
Conclusion
The dimeric 4-aminoquinoline derivative, this compound, demonstrates significantly greater potency as an autophagy inhibitor and cytotoxic agent compared to its monomeric counterparts, chloroquine and hydroxychloroquine. This enhanced activity is attributed to its unique dimeric structure, which likely leads to more efficient accumulation and disruption of lysosomal function. The superior performance of this compound suggests its potential as a more effective therapeutic agent for diseases where autophagy inhibition is a desired strategy, particularly in the context of cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.
A Comparative Guide to the Efficacy of Lys01 and Lys05 in Autophagy Inhibition
This guide provides a detailed side-by-side comparison of Lys01 and its water-soluble salt, Lys05, two potent bisaminoquinoline autophagy inhibitors. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their efficacy, mechanism of action, and relevant protocols.
Introduction to this compound and Lys05
This compound is a novel and potent autophagy inhibitor, demonstrating approximately 10-fold greater potency than hydroxychloroquine (HCQ) in cellular assays.[1][2] To facilitate in vivo research, its trihydrochloride salt, Lys05, was synthesized to enhance aqueous solubility.[1] Both compounds function by accumulating within lysosomes and deacidifying them, which impairs the fusion of autophagosomes with lysosomes and blocks the autophagic flux.[1][3][4] This mechanism leads to the accumulation of autophagic vesicles and cargo proteins like p62/SQSTM1.[1][3]
Comparative Efficacy: this compound vs. Lys05
While this compound and Lys05 are chemically related, their primary distinction lies in their solubility and application. Lys05's water solubility makes it suitable for in vivo studies, whereas this compound is typically used for in vitro experiments.[5] Critically, experimental data shows that their biological activity at a cellular level is equivalent.
In Vitro Efficacy
In vitro studies confirm that this compound and Lys05 have virtually identical performance in inhibiting autophagy and reducing cell viability in cancer cell lines.
| Parameter | This compound | Lys05 | Remarks |
| Mechanism of Action | Lysosomal deacidification, autophagy inhibition | Lysosomal deacidification, autophagy inhibition | Both compounds potently accumulate in the lysosome, leading to its neutralization.[1][2] |
| LC3-II / LC3-I Ratio | Dose-dependent increase | Equivalent dose-dependent increase | A key indicator of autophagosome accumulation due to blocked degradation.[1][3] |
| p62 Accumulation | Dose-dependent increase | Equivalent dose-dependent increase | p62 is a cargo protein degraded by autophagy; its accumulation signifies inhibition.[1][3] |
| IC50 Values (MTT Assay) | Identical to Lys05 | Identical to this compound | Demonstrates equivalent cytotoxicity over a 72-hour period in multiple human cancer cell lines.[1][3][5] |
| Potency vs. HCQ | ~10-fold more potent | ~10-fold more potent | Significantly more effective at inhibiting autophagy and inducing cytotoxicity than HCQ.[1][2][5] |
In Vivo Efficacy of Lys05
As the water-soluble analog, Lys05 has been evaluated in several preclinical xenograft models, where it has demonstrated significant single-agent antitumor activity.
| Xenograft Model | Dosage Regimen | Outcome | Toxicity |
| Melanoma (c8161) | 76 mg/kg i.p. daily (equimolar to 60 mg/kg HCQ) | Significant increase in autophagic vesicles compared to control and HCQ.[6] | Not specified at this dose in this model. |
| Melanoma (1205Lu) | 76 mg/kg i.p. (3 of 5 days) | 53% reduction in average daily tumor growth rate compared to vehicle.[6] | Lethargy, arched backs. 3/10 mice developed bowel obstruction.[1] |
| Colon Cancer (HT-29) | 10 mg/kg i.p. daily | Significant antitumor activity. | Well-tolerated.[1] |
| Colon Cancer (HT-29) | 40 mg/kg i.p. daily | Significant antitumor activity. | Paneth cell dysfunction observed, but no dose-limiting toxicity.[1] |
| Colon Cancer (HT-29) | 80 mg/kg i.p. (3 of 5 days) | Significant antitumor activity. | Clinical toxicity observed; 2/8 mice euthanized for bowel obstruction.[1] |
Mechanism of Action: Autophagy Inhibition
This compound and Lys05 exert their effects at the late stage of autophagy. They freely pass through cell membranes and accumulate within the acidic environment of the lysosome. Their basic nature neutralizes the lysosomal pH, inhibiting the acid-dependent hydrolases necessary for degrading autophagic cargo and preventing the fusion of autophagosomes with lysosomes.
Caption: Mechanism of this compound/Lys05-mediated autophagy inhibition.
Signaling Pathways
The process of autophagy is tightly regulated by signaling pathways that sense cellular stress and nutrient status. The mTORC1 pathway is a master regulator; when active, it suppresses autophagy. This compound and Lys05 do not directly target mTORC1 but rather the downstream machinery of autophagy at the lysosome. However, lysosomal function is integral to mTORC1 signaling, as the lysosomal surface acts as a scaffold for its activation.
Caption: Simplified overview of autophagy regulation and the point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to evaluate this compound and Lys05.
MTT Cell Viability Assay
This colorimetric assay determines the metabolic activity of cells, which serves as a proxy for cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, Lys05, or control vehicle for 72 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Data Acquisition: The absorbance is measured on a plate reader, and IC50 values are calculated.
Immunoblotting for Autophagy Markers
This technique is used to detect and quantify key autophagy-related proteins.
Protocol Details:
-
Cell Lysis: Cells are treated with the compounds for a specified time (e.g., 4 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LC3, p62/SQSTM1, and a loading control like actin.[1]
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. The ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is quantified to measure autophagosome accumulation.
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of Lys05 in a living organism.
Protocol Details:
-
Cell Implantation: Human cancer cells (e.g., 1205Lu melanoma, HT-29 colon) are subcutaneously injected into immunodeficient mice (e.g., Nu/Nu nude mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered Lys05 (e.g., 10-80 mg/kg), vehicle control, or a comparator like HCQ via intraperitoneal (i.p.) injection according to a set schedule.[1][3]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunoblotting or electron microscopy, to confirm in vivo autophagy inhibition.[1]
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lys01: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Lys01, a potent autophagy inhibitor, across various cancer models. The data presented herein is compiled from preclinical studies to offer an objective overview of its performance as a single agent and in combination therapies, with a comparative look at other autophagy inhibitors like hydroxychloroquine (HCQ).
Quantitative Performance Analysis
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and its water-soluble salt, Lys05, in different cancer models.
Table 1: In Vitro Cytotoxicity of this compound vs. Hydroxychloroquine (HCQ)
| Cell Line | Cancer Type | This compound IC50 (µM) | HCQ IC50 (µM) | Fold Difference (HCQ IC50 / this compound IC50) |
| LN229 | Glioblastoma | ~5 | ~50 | ~10 |
| 1205Lu | Melanoma | ~8 | >100 | >12.5 |
| HCC827 | Lung Cancer | ~4 | >100 | >25 |
| HT29 | Colon Cancer | ~6 | ~30 | ~5 |
Data compiled from McAfee et al. (2012). IC50 values were determined after 72 hours of treatment using an MTT assay.[1]
Table 2: In Vivo Efficacy of Lys05 as a Single Agent
| Cancer Model | Treatment | Dosing Schedule | Outcome |
| Melanoma | |||
| c8161 Xenograft | Lys05 (76 mg/kg) | i.p. daily for 2 days | >2-fold increase in autophagic vesicles vs. control |
| 1205Lu Xenograft | Lys05 (76 mg/kg) | i.p. 3 days on, 2 days off | 53% reduction in average daily tumor growth rate vs. control |
| HCQ (60 mg/kg) | i.p. 3 days on, 2 days off | No significant reduction in tumor growth rate vs. control | |
| Colon Cancer | |||
| HT29 Xenograft | Lys05 (10 mg/kg) | i.p. daily | Significant tumor growth impairment |
| Lys05 (40 mg/kg) | i.p. daily | Dose-dependent increase in tumor growth impairment |
Data from McAfee et al. (2012) demonstrates the potent single-agent antitumor activity of Lys05.[2][3]
Mechanism of Action: Autophagy Inhibition Leading to Apoptosis
This compound and its salt Lys05 are potent lysosomal autophagy inhibitors.[4] They function by accumulating in the lysosome and deacidifying it, which in turn inhibits the fusion of autophagosomes with lysosomes.[4][5] This blockade of the autophagic flux leads to an accumulation of autophagic vesicles and the autophagy cargo protein p62.[5] Ultimately, this sustained inhibition of autophagy can induce cancer cell death through apoptosis, as evidenced by increased levels of cleaved caspase 3.[5][6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard laboratory procedures and the methodology described in the cited literature for assessing the effect of this compound on cancer cell viability.
1. Cell Plating:
-
Seed cancer cell lines (e.g., HT29, 1205Lu) in 96-well plates at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., HCQ) in complete culture medium.
-
Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The role of interaction between autophagy and apoptosis in tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and Autophagy: regulatory connections between two supposedly different processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Lys01 and Other Bisaminoquinolines in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Lys01, a potent autophagy inhibitor, and other bisaminoquinoline compounds. By examining their mechanism of action, in vitro cytotoxicity, and in vivo efficacy, this document aims to offer an objective resource for researchers in oncology and drug development. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Introduction to Bisaminoquinolines and Autophagy Inhibition
Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stress. Inhibiting this pathway has emerged as a promising strategy in cancer therapy. Bisaminoquinolines are a class of compounds, often dimeric in nature, that have shown significant potential as autophagy inhibitors. This compound, a dimeric form of chloroquine, is a key compound in this class, demonstrating significantly higher potency than its monomeric counterpart, hydroxychloroquine (HCQ). This guide will compare this compound with other notable bisaminoquinolines, providing a framework for understanding their therapeutic potential.
Mechanism of Action: Targeting the Lysosome and Beyond
Bisaminoquinolines primarily function as lysosomotropic agents. They accumulate in the acidic environment of the lysosome, leading to its deacidification and the inhibition of lysosomal enzymes that are crucial for the final stages of autophagy. This disruption of autophagic flux results in the accumulation of autophagosomes and ultimately, cell death.
Recent studies have identified palmitoyl-protein thioesterase 1 (PPT1) as a molecular target for this compound and other dimeric quinolines.[1] Inhibition of PPT1 disrupts the trafficking of the vacuolar H+-ATPase (V-ATPase) to the lysosome, impairing its acidification and, consequently, inhibiting autophagy.[1]
Caption: Mechanism of bisaminoquinoline-mediated autophagy inhibition.
Comparative In Vitro Cytotoxicity
The cytotoxic activity of bisaminoquinolines is a key indicator of their potential as anticancer agents. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other representative bisaminoquinolines across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | 1205Lu | Melanoma | 3.6 | [2] |
| c8161 | Melanoma | 3.8 | [2] | |
| LN229 | Glioblastoma | 7.9 | [2] | |
| HT-29 | Colorectal Cancer | 6.0 | [2] | |
| A375P | Melanoma | ~1 | [1] | |
| Hydroxychloroquine (HCQ) | A375P | Melanoma | >10 | [1] |
| DC221 | A375P | Melanoma | >10 | [1] |
| DC228-C | A375P | Melanoma | ~4 | [1] |
| DC661 | A375P | Melanoma | <1 | [1] |
| DC668-C | A375P | Melanoma | <1 | [1] |
| DC668-P | A375P | Melanoma | <1 | [1] |
| ROC-325 | MV4-11 | Acute Myeloid Leukemia | ~10-fold more potent than HCQ | [3] |
Note: Data is compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Comparative In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel compounds. The following data summarizes the antitumor activity of Lys05 (a water-soluble salt of this compound) and ROC-325 in xenograft models.
Lys05 in Melanoma Xenografts: In a 1205Lu melanoma xenograft model, treatment with Lys05 (76 mg/kg, i.p., 3 days on/2 days off) for 14 days resulted in a significant impairment of tumor growth.[2] Lys05 treatment led to a 53% reduction in the average daily tumor growth rate compared to the vehicle-treated control group.[2]
ROC-325 in Acute Myeloid Leukemia (AML) Xenografts: In a disseminated MV4-11 AML xenograft model, ROC-325 administered orally at 50 mg/kg daily demonstrated significant anti-leukemic activity.[3] When combined with azacitidine, ROC-325 led to a significant extension of overall survival compared to either single-agent treatment.[3]
Caption: A generalized workflow for assessing in vivo efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of bisaminoquinolines.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the bisaminoquinoline compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
LC3 Immunoblotting for Autophagy Flux
This technique is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against LC3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio, which indicates the level of autophagic flux.
Caption: Workflow for assessing autophagy via LC3 immunoblotting.
PPT1 Enzymatic Assay
This assay measures the activity of the PPT1 enzyme, the target of several bisaminoquinolines.
-
Lysate Preparation: Homogenize cells or tissues in a suitable buffer and determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing a fluorogenic PPT1 substrate (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside), a reaction buffer (pH 4.0), and the cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a high pH buffer.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
-
Data Analysis: Calculate the PPT1 activity based on a standard curve generated with known concentrations of the fluorescent product.
Conclusion
This compound and other bisaminoquinolines represent a promising class of autophagy inhibitors with significant potential for cancer therapy. Their dimeric structure contributes to enhanced potency compared to monomeric compounds like HCQ. The identification of PPT1 as a key molecular target provides a more refined understanding of their mechanism of action and opens avenues for the development of more specific and effective inhibitors. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development in this exciting area of oncology. Future studies should focus on direct head-to-head comparisons of lead compounds in a broader range of preclinical models to better delineate their therapeutic potential.
References
- 1. Anticancer properties of bisaminoquinolines with modified linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Genetic Autophagy Deficiency Phenotype with Lys01: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lys01, a potent autophagy inhibitor, with genetic and other chemical methods for confirming the phenotype of autophagy deficiency. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting and applying the most appropriate tools for their studies.
Introduction to Autophagy and Its Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1] Dysregulation of autophagy is implicated in numerous diseases, making the study of its mechanisms and the development of its modulators crucial. Confirmation of an autophagy-deficient phenotype, whether genetically or pharmacologically induced, requires robust and well-controlled experiments.
This compound is a potent lysosomotropic agent that inhibits autophagy by deacidifying lysosomes, thereby blocking the final degradation step of the autophagic process.[2] Its high potency allows for the use of lower concentrations compared to commonly used inhibitors like hydroxychloroquine (HCQ), minimizing off-target effects.[3][4] This guide will compare the use of this compound to genetic models of autophagy deficiency and other chemical inhibitors.
Comparison of this compound with Other Autophagy Inhibition Methods
This compound offers a potent and acute method for inhibiting autophagy, phenocopying many aspects of genetic autophagy deficiency. The following tables provide a quantitative comparison of this compound with genetic models and other chemical inhibitors.
Table 1: Quantitative Comparison of Autophagy Inhibition Methods
| Feature | This compound | Genetic Knockout (e.g., Atg5, Atg16l1) | Hydroxychloroquine (HCQ) | Bafilomycin A1 |
| Mechanism of Action | Lysosome deacidification, blocking autophagosome-lysosome fusion and degradation[2] | Disruption of autophagosome formation[5][6] | Lysosome deacidification, blocking autophagosome-lysosome fusion and degradation[7] | V-ATPase inhibitor, blocks lysosomal acidification and autophagosome-lysosome fusion |
| Potency (IC50 for cell viability) | 3.6 - 7.9 µM in various cancer cell lines[1] | N/A | Generally >10-fold higher than this compound | Nanomolar range (e.g., 1 nM) |
| LC3-II/LC3-I Ratio | Significant increase; >10-fold more potent than HCQ at 10 µM | No LC3-II formation[4] | Increase | Significant increase |
| p62/SQSTM1 Accumulation | Accumulation due to blocked degradation | Accumulation due to lack of degradation[5] | Accumulation | Accumulation |
| Reversibility | Reversible upon washout | Irreversible | Reversible upon washout | Reversible upon washout |
| Off-target Effects | Potential for off-target effects, though less than HCQ at effective concentrations[3] | Potential developmental or compensatory effects[5] | Known off-target effects on various cellular processes[7] | Can affect other V-ATPase-dependent processes |
| Temporal Control | Acute and inducible | Constitutive | Acute and inducible | Acute and inducible |
Table 2: Phenotypic Comparison of this compound Treatment and Genetic Autophagy Deficiency
| Phenotype | This compound Treatment | Genetic Autophagy Deficiency (e.g., Atg16l1 knockout) |
| Autophagosome Accumulation | Yes, accumulation of non-degraded autophagosomes[2][3] | No, formation is blocked[5] |
| p62/SQSTM1 Aggregates | Yes | Yes[5] |
| Lysosomal Dysfunction | Yes, deacidification[2] | Normal lysosomal function |
| Cellular Stress Response | Induces cellular stress | Chronic cellular stress |
| Phenocopy of Disease Models | Reproduces intestinal phenotype of Atg16L1-deficient mice at high doses[2] | Primary model for studying the roles of autophagy in disease[6] |
Key Experimental Protocols
Accurate assessment of autophagy requires standardized and well-controlled experimental procedures. Below are detailed protocols for key assays used to confirm an autophagy-deficient phenotype.
LC3 Turnover Assay by Western Blot
This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and the subsequent degradation of LC3-II, indicating autophagic flux.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with this compound (e.g., 10 µM) or other inhibitors for the desired time (e.g., 6-24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for autophagy inhibition (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours).
-
For autophagic flux measurement, include a condition with the autophagy inducer (e.g., starvation) with and without the inhibitor.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Quantification:
-
Measure the band intensities for LC3-I and LC3-II using densitometry software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of the inhibitor.
-
p62/SQSTM1 Accumulation Assay by Western Blot
p62 is a selective autophagy substrate that is degraded in autolysosomes. Its accumulation is a reliable indicator of autophagy inhibition.
Protocol:
The protocol is similar to the LC3 Turnover Assay, with the following modifications:
-
Primary Antibody: Use a primary antibody against p62/SQSTM1 (typically 1:1000 dilution).
-
Gel Percentage: A 10-12% SDS-PAGE gel is suitable for resolving p62.
-
Quantification:
-
Measure the band intensity for p62 and the loading control.
-
Normalize the p62 band intensity to the loading control.
-
Compare the normalized p62 levels between treated and control samples to determine the fold change in accumulation.
-
Lysosomal Function Assay using LysoTracker Staining
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments, such as lysosomes. A decrease in LysoTracker staining indicates lysosomal deacidification, a direct effect of this compound.
Protocol:
-
Cell Culture and Staining:
-
Grow cells on glass coverslips or in imaging-compatible plates.
-
Prepare a working solution of LysoTracker Red DND-99 (e.g., 50-75 nM) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the LysoTracker-containing medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 (e.g., 1 µg/mL) for the last 10 minutes of incubation.
-
-
Imaging:
-
Gently wash the cells once with pre-warmed PBS.
-
Add fresh, phenol red-free medium for live-cell imaging.
-
Image the cells using a fluorescence microscope with the appropriate filter sets (for LysoTracker Red: excitation ~577 nm, emission ~590 nm).
-
-
Analysis:
-
Quantify the fluorescence intensity of LysoTracker staining per cell using image analysis software.
-
A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates lysosomal deacidification.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes and relationships.
Conclusion
This compound serves as a valuable pharmacological tool to acutely and potently inhibit autophagy, effectively mimicking the phenotype of genetic autophagy deficiency in terms of blocking the autophagic flux and leading to the accumulation of autophagy substrates like p62. Its high potency offers an advantage over older inhibitors like HCQ. This guide provides the necessary data and protocols to enable researchers to confidently use this compound in their studies to investigate the roles of autophagy in health and disease. The choice between a chemical inhibitor like this compound and a genetic model will depend on the specific experimental question, with this compound being particularly useful for studies requiring temporal control of autophagy inhibition.
References
- 1. The caspase-6–p62 axis modulates p62 droplets based autophagy in a dominant-negative manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of SQSTM1/p62 mediates the link between redox state and protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bafilomycin 1A Affects p62/SQSTM1 Autophagy Marker Protein Level and Autophagosome Puncta Formation Oppositely under Various Inflammatory Conditions in Cultured Rat Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Lys01: A Comprehensive Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding with any disposal procedures. This guide should be used as a supplementary resource to your institution's established policies.
Key Chemical and Safety Data
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. Lys01 is a research chemical and should be handled with care, assuming it may have hazardous properties.
| Property | Information |
| Chemical Name | N2-(7-Chloro-4-quinolinyl)-N1-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N1-methyl-1,2-ethanediamine[1] |
| Synonyms | This compound, LYS-01, LYS 01[1] |
| Molecular Formula | C23H23Cl2N5[1] |
| Molecular Weight | 440.37 g/mol [1] |
| CAS Number | 1391426-22-4[1][2] |
| Physical Description | White to off-white solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C[1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical[1] |
Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Recommended if handling the powder outside of a certified chemical fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.
Waste Segregation and Containerization
Proper segregation of waste streams is critical to ensure safe and compliant disposal.
| Waste Stream | Disposal Procedure |
| Solid Waste | Unused or Expired this compound: Dispose of in its original container whenever possible. If the original container is not available, place it in a new, sealable, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound". Contaminated Labware: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, bench paper) must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Debris". |
| Liquid Waste | Aqueous and Organic Solutions: All solutions containing this compound must be collected in a dedicated, shatter-resistant, and leak-proof container. The container must be clearly labeled as "Hazardous Waste" and list all chemical components, including "this compound," and their approximate concentrations. Do not mix aqueous and organic solvent waste streams unless specifically instructed to do so by your EHS department. |
| Sharps Waste | Contaminated Sharps: Any sharps (e.g., needles, razor blades, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container. The container should be labeled as "Hazardous Waste - Sharps" and specify "this compound Contaminated". |
Decontamination Procedures
All non-disposable equipment and surfaces that may have been contaminated with this compound should be decontaminated. This can typically be achieved by wiping the surfaces with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All materials used for decontamination, such as wipes and paper towels, must be disposed of as solid hazardous waste.
Waste Pickup and Disposal
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Ensure all waste containers are properly sealed and labeled before the scheduled pickup. Do not attempt to transport or dispose of the waste yourself.
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to proceed.
-
Don PPE: Before re-entering the spill area, don the appropriate PPE as listed in the table above.
-
Containment and Absorption:
-
For solid spills , carefully cover the material with an absorbent powder to prevent it from becoming airborne.
-
For liquid spills , use a chemical absorbent pad or material to contain and soak up the liquid.
-
-
Collection: Carefully scoop or wipe up the absorbed material and place it into the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Lys01
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lys01. The following procedures for handling, personal protective equipment (PPE), and disposal are based on the available data for this compound and established best practices for handling potent, synthetic organic compounds in a laboratory setting.
Compound Identification and Properties
This compound is a synthetic organic compound, a dimeric form of Chloroquine, known as a potent inhibitor of autophagy.[1][2] It is primarily used for research purposes, including studies on antimalarial activity and cancer treatment.[1][3][4] A water-soluble trihydrochloride salt of this compound, known as Lys05, is also utilized in research.[3][4]
| Property | Value | Source |
| Chemical Name | N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | [1] |
| Synonyms | LYS-01, LYS 01, compound 3a | [1][3] |
| CAS Number | 1391426-22-4 (free base) | [3] |
| Chemical Formula | C23H23Cl2N5 | [3] |
| Molecular Weight | 440.37 g/mol | [3] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Soluble in DMSO | [3][5][6] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [3] |
Warning: this compound is intended for research use only and is not for human or veterinary use.[3] Although it may be shipped as a non-hazardous chemical, its toxicological properties have not been fully investigated, and appropriate caution should be exercised.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE for various tasks.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact. Double gloving is advised when handling stock solutions.[7][8] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from contamination.[7] |
| Respiratory Protection | Respirator or Fume Hood | Recommended when handling the solid powder to avoid inhalation. All weighing and reconstitution of the powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.[7][9] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Short-term: Store the solid compound in a dry, dark environment at 0 - 4°C.[3]
-
Long-term: For extended storage, maintain at -20°C.[3]
-
Stock Solutions: Store stock solutions at 0 - 4°C for short periods (days to weeks) or at -20°C for long-term storage (months).[3]
Experimental Protocol: Reconstitution of this compound Powder
-
Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and free of clutter. Assemble all necessary materials, including this compound powder, DMSO, appropriate vials, and pipettes.
-
Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and double gloves.
-
Weighing: Carefully weigh the desired amount of this compound powder in a designated weighing area, taking precautions to avoid creating dust.
-
Reconstitution: Slowly add the appropriate volume of DMSO to the vial containing the this compound powder. Cap the vial securely.
-
Dissolving: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and solvent. Store the stock solution as recommended.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
